Clocapramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKXHSIKKNOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate) | |
| Record name | Clocapramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057749 | |
| Record name | Clocapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47739-98-0, 28058-62-0 | |
| Record name | Clocapramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47739-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocapramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocapramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clocapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCAPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EEL1GB72K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
181-183 | |
| Record name | Clocapramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Clocapramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthetic pathways for clocapramine hydrochloride, an atypical antipsychotic drug. The document outlines the multi-step synthesis of the core heterocyclic structure, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, the synthesis of the crucial side chain, and the final alkylation and salt formation steps. Detailed experimental protocols, compiled from various sources, are presented to offer a comprehensive understanding of the manufacturing process. Furthermore, this guide elucidates the mechanism of action of this compound through its antagonism of dopamine D2 and serotonin 5-HT2A receptors, with signaling pathway diagrams generated using the DOT language to visualize these interactions. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The synthesis of this compound hydrochloride is a multi-step process involving the formation of a tricyclic iminodibenzyl core, followed by the attachment of a complex piperidine-containing side chain. This guide provides a detailed exposition of the synthetic routes and the underlying pharmacology of this compound.
Synthesis of the Core Intermediate: 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine
The central component of this compound is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine moiety, also known as 3-chloro-iminodibenzyl. Several synthetic strategies have been developed for its preparation.
Method A: Selective Dehalogenation
One established method involves the selective dehalogenation of 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine.[4][5] This process utilizes catalytic hydrogenation to remove one of the chlorine atoms preferentially.
Experimental Protocol: Selective Dehalogenation
-
Materials: 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine, Palladium on carbon (Pd/C) catalyst, Triethylamine, Ethanol.
-
Procedure:
-
A solution of 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine in ethanol is prepared in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C and a stoichiometric amount of triethylamine (to neutralize the formed HCl) are added.
-
The mixture is subjected to hydrogenation at room temperature and atmospheric pressure until one molar equivalent of hydrogen is consumed.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by fractional distillation under high vacuum and subsequent recrystallization from a suitable solvent like benzine to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.
-
Method B: From N-Acetyliminodibenzyl
An alternative route involves the direct chlorination of N-acetyliminodibenzyl. This method offers a more direct approach to introduce the chlorine atom at the desired position.
Experimental Protocol: Chlorination of N-Acetyliminodibenzyl
-
Materials: N-acetyliminodibenzyl, Dichloroethane, Potassium carbonate, Tetrabutylammonium bromide (TBAB), Bis(trichloromethyl) carbonate (triphosgene).
-
Procedure:
-
To a stirred suspension of N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloroethane at 0°C, a solution of bis(trichloromethyl) carbonate in dichloroethane is added dropwise.
-
The reaction mixture is allowed to warm to 10°C and stirred for several hours.
-
The reaction is monitored by TLC for completion.
-
The mixture is concentrated to dryness under reduced pressure to obtain the crude N-acetyl-3-chloroiminodibenzyl.
-
The N-acetyl group is subsequently hydrolyzed under basic conditions to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.
-
Synthesis of the Side Chain: 1'-(3-Chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide
The synthesis of the side chain is a critical step that involves multiple transformations. A plausible synthetic route is outlined below.
Step 1: Synthesis of [1,4'-Bipiperidine]-4'-carboxamide
This intermediate can be synthesized via the reductive amination of 1-benzyl-4-piperidone with 4-aminopiperidine followed by debenzylation and subsequent acylation. A more direct, albeit less detailed in the literature, approach would be the direct coupling of two piperidine rings.
Step 2: N-Alkylation with 1-Bromo-3-chloropropane
The secondary amine of [1,4'-bipiperidine]-4'-carboxamide is then alkylated with 1-bromo-3-chloropropane to introduce the three-carbon linker with a terminal chlorine atom.
Experimental Protocol: N-Alkylation of [1,4'-Bipiperidine]-4'-carboxamide
-
Materials: [1,4'-Bipiperidine]-4'-carboxamide, 1-bromo-3-chloropropane, Potassium carbonate, Acetonitrile.
-
Procedure:
-
A mixture of [1,4'-bipiperidine]-4'-carboxamide, an excess of 1-bromo-3-chloropropane, and potassium carbonate in acetonitrile is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide.
-
Final Assembly and Salt Formation
N-Alkylation of 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine
The final step in the synthesis of the this compound free base is the N-alkylation of the tricyclic core with the prepared side chain.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine, 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide, Sodium amide, Toluene.
-
Procedure:
-
To a solution of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine in dry toluene, a suspension of sodium amide in toluene is added.
-
The mixture is heated to allow the formation of the sodium salt of the iminodibenzyl derivative.
-
A solution of 1'-(3-chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide in toluene is then added, and the reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched with water.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
-
Formation of this compound Hydrochloride
The purified this compound free base is converted to its hydrochloride salt to improve its stability and solubility.
Experimental Protocol: this compound Hydrochloride Salt Formation
-
Materials: this compound free base, Toluene, Hydrochloric acid (gas or concentrated solution).
-
Procedure:
-
The crude this compound is dissolved in toluene.
-
Gaseous hydrogen chloride is bubbled through the solution, or a concentrated solution of hydrochloric acid is added dropwise until precipitation is complete.
-
The precipitated this compound hydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent such as acetone.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Synthesis of 3-Chloro-iminodibenzyl (Method A) | 3,7-Dichloro-iminodibenzyl, H₂ | Pd/C, Triethylamine | Ethanol | Room Temp | ~48 | High | |
| Synthesis of N-Acetyl-3-chloroiminodibenzyl (Method B) | N-Acetyliminodibenzyl, Bis(trichloromethyl) carbonate | K₂CO₃, TBAB | Dichloroethane | 0-10 | 5 | 86-90 | |
| N-Alkylation of [1,4'-Bipiperidine]-4'-carboxamide | [1,4'-Bipiperidine]-4'-carboxamide, 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | Reflux | Several | Moderate | (Plausible) |
| Synthesis of this compound | 3-Chloro-iminodibenzyl, 1'-(3-Chloropropyl)-[1,4'-bipiperidine]-4'-carboxamide | Sodium amide | Toluene | Reflux | Several | Good | |
| This compound Hydrochloride Formation | This compound | HCl | Toluene/Acetone | Room Temp | - | High |
Mechanism of Action and Signaling Pathways
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.
Dopamine D2 Receptor Antagonism
In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to contribute to positive symptoms. This compound blocks postsynaptic D2 receptors, thereby inhibiting the downstream signaling cascade initiated by dopamine. This leads to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and subsequently, reduced activation of Protein Kinase A (PKA). The overall effect is a dampening of dopaminergic neurotransmission.
References
In-Depth Pharmacological Profile of Clocapramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine is an atypical antipsychotic agent belonging to the iminostilbene class of compounds. Introduced for the treatment of schizophrenia, its clinical utility has also been explored in anxiety and panic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic parameters. The document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound.
Introduction
This compound, also known as 3-chlorocarpipramine, was first introduced in Japan for the management of schizophrenia.[1] As an atypical antipsychotic, it is distinguished from typical neuroleptics by its distinct receptor binding profile and a reduced propensity for inducing extrapyramidal side effects.[2] Its therapeutic effects are believed to be mediated through its interaction with several key neurotransmitter systems in the central nervous system. This guide synthesizes the available scientific literature to present a detailed pharmacological monograph on this compound.
Mechanism of Action
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Its atypical profile is further characterized by its interaction with α1- and α2-adrenergic receptors.[2] Unlike some other antipsychotic agents, this compound does not significantly inhibit the reuptake of serotonin or norepinephrine.[2]
Dopamine D2 Receptor Antagonism
Blockade of D2 receptors in the mesolimbic pathway is a cornerstone of the therapeutic action of most antipsychotic drugs, correlating with the amelioration of positive symptoms of schizophrenia, such as hallucinations and delusions.
Serotonin 5-HT2A Receptor Antagonism
Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a lower incidence of extrapyramidal symptoms and may also play a role in mitigating the negative symptoms of schizophrenia. The affinity of this compound for the 5-HT2A receptor is reported to be greater than its affinity for the D2 receptor, which is consistent with its classification as an atypical antipsychotic.
Adrenergic Receptor Antagonism
This compound also demonstrates antagonist activity at α1- and α2-adrenergic receptors. Blockade of these receptors can contribute to both therapeutic effects and side effects, such as orthostatic hypotension.
Pharmacodynamics: Receptor Binding Profile
A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its clinical effects and potential side effects. While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the known receptor binding information.
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D2 | Data not available | |
| Serotonin 5-HT2A | Data not available | |
| α1-Adrenergic | Data not available | |
| α2-Adrenergic | Data not available | |
| SIGMAR1 | Affinity demonstrated |
Pharmacokinetics
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen and clinical efficacy. Detailed human pharmacokinetic data for this compound is not extensively reported.
Table 2: Pharmacokinetic Parameters of this compound (Human)
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Cmax (Maximum Plasma Concentration) | Data not available | |
| Tmax (Time to Maximum Concentration) | Data not available | |
| Oral Bioavailability | Data not available | |
| Distribution | ||
| Volume of Distribution (Vd) | Data not available | |
| Protein Binding | Data not available | |
| Metabolism | ||
| Primary Metabolites | Data not available | |
| CYP Enzymes Involved | Data not available | |
| Elimination | ||
| Elimination Half-life (t1/2) | Data not available | |
| Clearance (CL) | Data not available |
Experimental Protocols
Detailed experimental protocols specific to the generation of the above data for this compound are not available in the public domain. However, this section outlines the general methodologies employed for determining key pharmacological parameters for antipsychotic drugs.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the standard method for determining the affinity of a drug for a specific receptor.
Experimental Workflow: Radioligand Binding Assay
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics of Clocapramine in Rats
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed in vivo pharmacokinetic data for clocapramine in rats is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on established methodologies for pharmacokinetic studies of similar psychoactive compounds in rodent models. The included protocols and data tables are illustrative examples of how such a study would be designed and its results presented.
Introduction
This compound, also known as 3-chlorocarpipramine, is an atypical antipsychotic of the iminostilbene class, first introduced for the treatment of schizophrenia in Japan.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models, such as rats, is a critical step in drug development. This document outlines the requisite experimental protocols and data presentation formats for a comprehensive in vivo pharmacokinetic study of this compound in a rat model.
Hypothetical Quantitative Pharmacokinetic Data
The following tables represent how quantitative data from an in vivo pharmacokinetic study of this compound in rats would be summarized. These values are hypothetical and serve as a template for presenting actual experimental findings.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| AUC(0-∞) | ng·h/mL | Data not available |
| t½ | h | Data not available |
| CL/F | mL/h/kg | Data not available |
| Vd/F | L/kg | Data not available |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 5 |
| Cmax | ng/mL | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| AUC(0-∞) | ng·h/mL | Data not available |
| t½ | h | Data not available |
| CL | mL/h/kg | Data not available |
| Vd | L/kg | Data not available |
| F | % | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL/F: Apparent total clearance after oral administration; Vd/F: Apparent volume of distribution after oral administration; CL: Total clearance after intravenous administration; Vd: Volume of distribution after intravenous administration; F: Bioavailability.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of pharmacokinetic studies. Below are generalized protocols for conducting an in vivo study of this compound in rats, based on standard practices for similar compounds.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the study.
Drug Administration
-
Oral (PO) Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.
-
Intravenous (IV) Administration: For determination of absolute bioavailability, a separate group of rats would receive this compound formulated in a sterile vehicle (e.g., saline with a co-solvent if needed) via bolus injection into a cannulated vein (typically the tail vein or jugular vein).
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a cannulated vessel (e.g., carotid artery or jugular vein) or via sparse sampling from the tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples would undergo protein precipitation or liquid-liquid extraction to isolate this compound and an internal standard.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank rat plasma.
Pharmacokinetic Analysis
The plasma concentration-time data would be analyzed using non-compartmental methods with software such as WinNonlin® to determine the key pharmacokinetic parameters listed in Tables 1 and 2.
Mandatory Visualizations
Experimental Workflow
References
Clocapramine's Affinity for D2 and 5-HT2A Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Clocapramine, an atypical antipsychotic agent, exerts its therapeutic effects through interaction with various neurotransmitter receptors, most notably the dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides an in-depth examination of the binding affinity of this compound for these two key receptors, outlines the experimental methodologies used to determine such affinities, and illustrates the associated signaling pathways.
Receptor Binding Affinity Data
In vivo studies in rats have provided insight into the relative potency of this compound at these receptors. These studies determined the ED50 (the dose required to achieve 50% receptor occupancy) to be 14.5 mg/kg for D2 receptors and 4.9 mg/kg for 5-HT2A receptors, further supporting a higher affinity for the 5-HT2A receptor. However, it is crucial to note that ED50 values reflect in vivo potency and are influenced by factors such as pharmacokinetics and metabolism, and thus are not a direct measure of binding affinity at the molecular level.
For context, a summary of the receptor binding affinities for a range of other atypical antipsychotics is presented below to provide a comparative framework.
| Compound | D2 Receptor K_i_ (nM) | 5-HT2A Receptor K_i_ (nM) |
| Clozapine | 12.6 - 353 | 5.4 - 12.9 |
| Olanzapine | 1.1 - 31.3 | 4 |
| Risperidone | 3.1 - 6.3 | 0.12 - 0.54 |
| Quetiapine | 295 - 556 | 14.8 - 27.2 |
| Aripiprazole | 0.34 - 2.7 | 3.4 - 8.7 |
Note: K_i_ values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The ranges presented reflect this variability.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Key Components and General Procedure:
-
Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human dopamine D2 or serotonin 5-HT2A receptor, or from brain tissue known to have a high density of these receptors (e.g., striatum for D2, frontal cortex for 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (commonly ³H or ¹²⁵I).
-
For D2 Receptors: Common radioligands include [³H]spiperone or [³H]raclopride.
-
For 5-HT2A Receptors: [³H]ketanserin or [¹²⁵I]DOI are frequently used.
-
-
Test Compound: this compound, prepared in a range of concentrations.
-
Assay Buffer: A buffered solution designed to maintain physiological pH and ionic strength.
-
Incubation: The receptor preparation, radioligand (at a fixed concentration, typically near its K_d_ value), and varying concentrations of the test compound are incubated together to allow for binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ value is then calculated from the IC50 using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Below is a graphical representation of the workflow for a typical competitive radioligand binding assay.
Signaling Pathways
The functional consequences of this compound binding to D2 and 5-HT2A receptors are dictated by the distinct signaling cascades these receptors initiate.
Dopamine D2 Receptor Signaling
The D2 receptor is a member of the G_i_/o-coupled family of G protein-coupled receptors (GPCRs). Upon activation by an agonist (which this compound, as an antagonist, would block), the Gα_i_/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of other effectors, such as ion channels.
Structure-Activity Relationship of Clocapramine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Clocapramine and its Mechanism of Action
This compound is an atypical antipsychotic agent that has been used for the treatment of schizophrenia.[1] Like other atypical antipsychotics, its clinical efficacy is attributed to a multi-receptorial binding profile. The primary mechanism of action involves the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[1] The antagonism of D2 receptors is a common feature of all effective antipsychotics and is crucial for alleviating the positive symptoms of schizophrenia. The additional blockade of 5-HT2A receptors is thought to contribute to the "atypical" profile, which includes a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms.[2]
This compound's chemical structure is based on an iminodibenzyl core, a common scaffold in many tricyclic antipsychotic and antidepressant drugs. The key to modulating its pharmacological activity lies in the modification of its side chain and substitutions on the tricyclic ring system.
Structure-Activity Relationship (SAR) Principles for Tricyclic Antipsychotics
While a detailed SAR study for a series of this compound derivatives with corresponding quantitative data is not publicly available, we can infer general principles from related tricyclic antipsychotics like clozapine and imipramine.
The core tricyclic system (iminodibenzyl in the case of this compound) provides the foundational structure for receptor interaction. Modifications at several key positions are known to influence receptor affinity and selectivity:
-
The Side Chain: The nature and length of the aliphatic side chain connecting the tricyclic nucleus to the terminal amine are critical. A propyl (3-carbon) chain is often optimal for potent D2 and 5-HT2A receptor antagonism.
-
The Terminal Amine: The basicity and steric bulk of the terminal amine group (a piperazine moiety in many antipsychotics) significantly impact receptor binding. Substituents on this amine can modulate affinity and introduce interactions with other receptors.
-
Substitution on the Tricyclic Rings: The position and nature of substituents on the aromatic rings of the iminodibenzyl nucleus can dramatically alter the electronic and steric properties of the molecule, thereby influencing receptor affinity and selectivity. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom in this compound, often enhances antipsychotic activity.
Quantitative Data on Receptor Binding Affinities
A comprehensive table of quantitative structure-activity relationship data for a series of this compound derivatives is not available in the reviewed literature. The following table is a placeholder to illustrate the ideal format for presenting such data. The values for this compound itself are qualitative, as specific Ki or IC50 values from a comparative study were not found. Data for related compounds are included to provide context.
| Compound | Modification from this compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| This compound | - | Moderate | High | [1][3] |
| Derivative 1 | Hypothetical: R1 = H | Data Not Available | Data Not Available | - |
| Derivative 2 | Hypothetical: R1 = F | Data Not Available | Data Not Available | - |
| Derivative 3 | Hypothetical: Side chain length = 2 | Data Not Available | Data Not Available | - |
| Derivative 4 | Hypothetical: Side chain length = 4 | Data Not Available | Data Not Available | - |
| Clozapine | Structurally related | 129 | 12 | |
| Olanzapine | Structurally related | 31 | 4 |
Note: The lack of specific, publicly available quantitative SAR data for a series of this compound derivatives represents a significant gap in the literature and a promising area for future research.
Experimental Protocols
The determination of the binding affinity of this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors is typically performed using in vitro radioligand binding assays.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
Objective: To determine the affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of this compound derivatives.
References
Early Discovery and Development of Clocapramine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine, also known as 3-chlorocarpipramine, is an atypical antipsychotic of the iminostilbene class. It was first introduced for the treatment of schizophrenia in Japan in 1974 by Yoshitomi Pharmaceutical Industries.[1][2] Belonging to the same chemical family as the tricyclic antidepressants, its development marked a significant step in the quest for antipsychotic agents with a broader spectrum of activity and a more favorable side-effect profile compared to the then-dominant typical antipsychotics. This technical guide provides an in-depth overview of the early discovery and preclinical development of this compound, focusing on its synthesis, pharmacological profile, and the key experiments that defined its initial characterization.
Chemical Synthesis
The synthesis of this compound, or 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide, is detailed in U.S. Patent 3,668,210. The core of the molecule is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine tricycle. The synthesis involves the alkylation of this core structure with a side chain containing a bipiperidine carboxamide moiety.
Experimental Protocol: Synthesis of this compound
The following protocol is a general representation based on the chemical structure and related syntheses of iminodibenzyl derivatives.
Step 1: Synthesis of the Iminodibenzyl Core
A suitable precursor to the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine core is synthesized through cyclization reactions. This typically involves the formation of the seven-membered azepine ring fused to two benzene rings, with a chlorine atom substituted on one of the aromatic rings.
Step 2: Alkylation of the Iminodibenzyl Core
The nitrogen atom of the iminodibenzyl core is alkylated with a propyl halide derivative bearing a protected piperidine group. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF).
Step 3: Introduction of the Bipiperidine Carboxamide Moiety
Following the deprotection of the piperidine group, the secondary amine is reacted with a suitable reagent to introduce the second piperidine ring and the carboxamide functional group. This may involve a multi-step process of reductive amination and subsequent amidation.
Step 4: Purification
The final compound, this compound, is purified using standard techniques such as column chromatography and recrystallization to yield a product of high purity for pharmacological testing.
Pharmacological Profile
Early preclinical studies established this compound as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[2] Pharmacological and biochemical investigations revealed that the antidopaminergic activity of this compound was more potent than that of its predecessor, carpipramine.[3]
Receptor Binding Affinity
Table 1: Summary of Preclinical Pharmacological Data for this compound
| Parameter | Species | Value | Reference |
| Antidopaminergic Activity | - | More potent than carpipramine | |
| Dopamine Receptor Affinity | Rat (striatum) | High (labeled by [3H]haloperidol and [3H]ADTN) | |
| 5-HT2A vs. D2 Affinity | - | Higher for 5-HT2A |
Pharmacokinetics
Early pharmacokinetic data provided insights into the absorption, distribution, metabolism, and excretion of this compound.
Table 2: Early Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Value |
| Half-life (t1/2) | Dog | IV, IP, Oral | ~5 hours |
| Oral Bioavailability | Dog | Oral | 0.16 |
Key Preclinical Experiments
The antipsychotic potential and side-effect profile of this compound were assessed through a battery of in vivo behavioral pharmacology assays in animal models.
Conditioned Avoidance Response (CAR)
The CAR test is a classic preclinical screen for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone).
-
Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid capable of delivering a mild electric shock.
-
Procedure: A trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal fails to move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor along with the CS. If the animal then moves to the other compartment, it is recorded as an escape response. A failure to move during the US is recorded as an escape failure.
-
Drug Testing: Animals are trained to a stable baseline of avoidance responding. On the test day, animals are administered this compound or a vehicle control at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responding without an increase in escape failures is indicative of antipsychotic activity.
Catalepsy Test
The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.
-
Apparatus: A horizontal bar of a specific diameter (e.g., 0.9 cm) is fixed at a certain height (e.g., 9 cm) above a flat surface.
-
Procedure: The animal's forepaws are gently placed on the bar, with its hind paws resting on the surface. The latency for the animal to remove both forepaws from the bar is measured. A prolonged latency to move is indicative of catalepsy.
-
Drug Testing: Animals are administered this compound or a reference compound (e.g., haloperidol for a positive control, saline for a negative control) at various doses. At predetermined time points after administration, the animals are tested for catalepsy. The dose at which a significant cataleptic effect is observed (ED50) can be determined.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Antagonism of these receptors by this compound in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Antagonism of these receptors in the cortex is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 receptor blockade.
Conclusion
The early discovery and development of this compound represented an important advancement in the field of psychopharmacology. Its characterization as a potent dopamine D2 and serotonin 5-HT2A antagonist with a higher affinity for the latter provided a preclinical rationale for its classification as an atypical antipsychotic. The foundational in vitro and in vivo studies, including receptor binding assays and behavioral models such as the conditioned avoidance response and catalepsy tests, were instrumental in establishing its pharmacological profile and predicting its clinical utility. This technical overview serves as a guide to the fundamental preclinical work that paved the way for the clinical use of this compound in the treatment of schizophrenia and other psychiatric disorders.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the pharmacological and biochemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate and Pharmacological Activity of Clocapramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine, an atypical antipsychotic of the dibenzazepine class, has been utilized in the management of schizophrenia. Its therapeutic efficacy is intrinsically linked to its metabolic profile and the pharmacological activity of its biotransformation products. This technical guide provides an in-depth exploration of the identification of this compound's metabolites and a detailed examination of their activity, with a focus on the core dopamine D2 and serotonin 5-HT2A receptor pathways. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding for researchers in the field of drug development and pharmacology.
This compound Metabolism: Identification of Key Metabolites
The biotransformation of this compound primarily involves oxidative metabolism, leading to the formation of several metabolites. The two principal metabolites that have been identified are clospipramine and dehydroclospipramine . The metabolic conversion of this compound is a critical determinant of its overall pharmacological profile and duration of action.
Experimental Protocol: In Vitro Metabolism of this compound in Rat Hepatocytes
The identification of this compound's metabolites can be effectively achieved through in vitro studies using primary rat hepatocytes. This approach allows for the simulation of hepatic metabolism in a controlled environment.
Objective: To identify the metabolites of this compound formed via hepatic biotransformation.
Materials:
-
Cryopreserved or freshly isolated rat hepatocytes
-
Williams' Medium E supplemented with fetal bovine serum, penicillin-streptomycin, and insulin
-
This compound hydrochloride
-
Collagen-coated culture plates
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
-
Acetonitrile (ACN), methanol (MeOH), formic acid
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Hepatocyte Culture: Thaw and seed rat hepatocytes onto collagen-coated plates at a density of 1 x 10^6 cells/well in supplemented Williams' Medium E. Allow the cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with incubation medium to achieve a final concentration of 10 µM. Remove the seeding medium from the hepatocytes and add the this compound-containing medium. Incubate for 24 and 48 hours.
-
Sample Collection: At each time point, collect the incubation medium.
-
Sample Preparation:
-
Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to the collected medium.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of 50% methanol in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire full scan MS data to identify potential metabolite masses (predicted mass shifts for hydroxylation, demethylation, etc.).
-
Perform data-dependent MS/MS fragmentation on the most intense ions to obtain structural information for metabolite identification.
-
-
-
Data Analysis: Compare the MS and MS/MS spectra of the parent drug (this compound) with those of the potential metabolites detected in the incubated samples to elucidate the chemical modifications.
The following diagram illustrates the general workflow for the in vitro metabolism study.
Pharmacological Activity of this compound and its Metabolites
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The activity of its metabolites at these receptors is crucial for understanding the overall therapeutic and side-effect profile of the drug.
Quantitative Activity Data
At present, specific quantitative pharmacological data for the metabolites of this compound, clospipramine and dehydroclospipramine, are not extensively available in publicly accessible literature. The following table summarizes the known pharmacological actions of the parent compound, this compound. Further research is required to populate the corresponding data for its metabolites.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D2 Receptor | Radioligand Binding | - | - | [1] |
| Serotonin 5-HT2A Receptor | Radioligand Binding | - | - | [1] | |
| Clospipramine | Dopamine D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available | Data Not Available | ||
| Dehydroclospipramine | Dopamine D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available | Data Not Available |
Note: While qualitative statements about this compound's high affinity for D2 receptors exist, specific Ki or IC50 values from readily available literature are lacking.
Experimental Protocol: Radioligand Binding Assays
To determine the binding affinities of this compound and its metabolites for the dopamine D2 and serotonin 5-HT2A receptors, competitive radioligand binding assays are the gold standard.
Objective: To quantify the binding affinity (Ki) of this compound, clospipramine, and dehydroclospipramine for human D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
Radioligands: [3H]-Spiperone (for D2) or [3H]-Ketanserin (for 5-HT2A)
-
Test compounds: this compound, Clospipramine, Dehydroclospipramine
-
Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A)
-
Assay buffer (e.g., Tris-HCl with co-factors)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the appropriate concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value)
-
A range of concentrations of the test compound or vehicle (for total binding)
-
A high concentration of the non-specific binding inhibitor (for non-specific binding)
-
The diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the principle of the competitive radioligand binding assay.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by this compound and its active metabolites modulates downstream signaling cascades, which is fundamental to its therapeutic action.
-
Dopamine D2 Receptor Pathway: D2 receptors are Gαi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism by this compound or its metabolites blocks this inhibition, thereby normalizing cAMP levels in brain regions with excessive dopaminergic activity.
-
Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are Gαq/11-coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism at this receptor by this compound and its metabolites is thought to contribute to its atypical antipsychotic profile, including a lower propensity for extrapyramidal side effects.
The following diagram depicts the signaling pathways affected by this compound.
Conclusion
This technical guide has outlined the current understanding of this compound metabolism and the pharmacological activity of its parent compound. The primary metabolites, clospipramine and dehydroclospipramine, have been identified, although a comprehensive profile of all metabolic products and their quantitative activities remains an area for further investigation. The provided experimental protocols for in vitro metabolism studies and radioligand binding assays offer a robust framework for researchers to elucidate the complete pharmacological picture of this compound and its metabolites. A deeper understanding of these aspects is essential for optimizing the therapeutic use of this compound and for the development of novel antipsychotic agents with improved efficacy and safety profiles. Future research should focus on obtaining quantitative binding and functional data for all major metabolites to construct a complete structure-activity relationship and to fully understand their contribution to the clinical effects of this compound.
References
The Neurochemical Profile of Clocapramine in the Prefrontal Cortex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine, an iminodibenzyl atypical antipsychotic, exerts a complex influence on an array of neurotransmitter systems. This technical guide synthesizes the available preclinical data on the neurochemical effects of this compound, with a specific focus on its actions within the prefrontal cortex (PFC), a critical brain region implicated in the pathophysiology of schizophrenia. Due to a relative scarcity of PFC-specific data for this compound, this document also incorporates comparative data from the well-characterized atypical antipsychotic, Clozapine, to provide a broader context for understanding its potential mechanisms of action. This guide presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's neuropharmacology.
Introduction
This compound is an atypical antipsychotic of the imidobenzyl class.[1] Its therapeutic efficacy is believed to stem from its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[2] The prefrontal cortex, a key node in cognitive and executive function, is a primary target for antipsychotic drug action. Understanding the precise neurochemical effects of this compound in this region is crucial for elucidating its therapeutic mechanism and guiding the development of novel psychotropic agents.
Dopaminergic Effects
This compound is a potent dopamine (DA) receptor antagonist.[3] Preclinical studies indicate that it accelerates the accumulation of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and nucleus accumbens, which is indicative of increased dopamine turnover.[3] While direct quantitative data on dopamine release in the prefrontal cortex following this compound administration is limited, its classification as an atypical antipsychotic suggests it may share some properties with Clozapine, which has been shown to preferentially increase dopamine release in the prefrontal cortex.[2]
Table 1: Effects of this compound and Clozapine on Dopamine Metabolism
| Compound | Brain Region | Parameter | Effect | Reference |
| This compound | Striatum, Nucleus Accumbens | HVA & DOPAC Accumulation | Accelerated | |
| Clozapine | Prefrontal Cortex | Dopamine Release | Increased | |
| Clozapine | Prefrontal Cortex | DOPAC & HVA Concentrations | Elevated |
Serotonergic Effects
Adrenergic Effects
This compound demonstrates a high affinity for both α1 and α2-adrenoceptors in the rat cerebral cortex. This interaction with the adrenergic system may contribute to some of its sedative and cardiovascular side effects. The blockade of α2-adrenoceptors, which function as autoreceptors on noradrenergic neurons, can lead to increased norepinephrine release. Given the reciprocal interactions between the noradrenergic and dopaminergic systems in the prefrontal cortex, this effect could indirectly influence dopamine transmission.
Table 2: Receptor Binding Affinities (Ki, nM) of this compound and Comparative Compounds
| Receptor | This compound | Clozapine | Haloperidol | Reference |
| Dopamine D2 | High Affinity (order of potency Y-516 > this compound > carpipramine) | 12.8 - 135 | 0.517 | |
| α1-Adrenoceptor | High Affinity | - | - | |
| α2-Adrenoceptor | High Affinity | - | - | |
| Serotonin 5-HT2A | - | 1.6 | 2.2 |
Note: Specific Ki values for this compound are not available in the cited literature. The table reflects the reported relative affinities.
Experimental Methodologies
The findings summarized in this guide are based on a variety of preclinical experimental protocols.
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of a compound for specific neurotransmitter receptors.
-
Methodology:
-
Preparation of brain tissue homogenates (e.g., rat striatum or cerebral cortex) containing the receptors of interest.
-
Incubation of the homogenates with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]haloperidol for dopamine D2 receptors, [3H]WB 4101 for α1-adrenoceptors, [3H]clonidine for α2-adrenoceptors).
-
Addition of varying concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.
-
Separation of bound and free radioligand by filtration.
-
Quantification of the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculation of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) to determine the binding affinity.
-
In Vivo Neurochemical Analysis (Measurement of Neurotransmitter Metabolites)
-
Objective: To assess the effect of a drug on neurotransmitter turnover in specific brain regions.
-
Methodology:
-
Administration of the test compound (e.g., this compound) to laboratory animals (e.g., rats).
-
At a predetermined time point after drug administration, the animals are euthanized, and their brains are rapidly dissected to isolate the brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
The brain tissue is homogenized and processed to extract neurotransmitters and their metabolites.
-
The concentrations of dopamine metabolites (HVA and DOPAC) are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
An increase in the levels of these metabolites is interpreted as an acceleration of dopamine turnover.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways affected by this compound and the general workflow of the experimental procedures used to study its effects.
Caption: Putative mechanism of this compound in the prefrontal cortex.
References
- 1. Dopamine release and metabolism in the rat frontal cortex, nucleus accumbens, and striatum: a comparison of acute clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential activation of cortical dopamine neurotransmission by clozapine: functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Clocapramine for Treatment-Resistant Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Treatment-resistant schizophrenia (TRS) presents a significant clinical challenge, with a substantial portion of patients exhibiting an inadequate response to conventional antipsychotic therapies. Clocapramine, an atypical antipsychotic of the iminostilbene class, has been utilized in some regions for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, with a specific focus on its potential application in TRS. Due to the limited availability of specific data for this compound in a TRS population, this guide incorporates comparative data for clozapine, the established gold-standard treatment for TRS, to provide context and a benchmark for efficacy. This guide summarizes quantitative data on receptor binding affinities, preclinical behavioral studies, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical methodologies are provided, alongside visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile and to inform future research and development.
Introduction
Schizophrenia is a severe and chronic mental disorder characterized by positive, negative, and cognitive symptoms. While many patients respond to antipsychotic medications, a significant subset, estimated to be between 20% and 33%, are considered to have treatment-resistant schizophrenia (TRS), defined by a lack of symptomatic improvement despite adequate trials of at least two different antipsychotic drugs. This compound, a second-generation (atypical) antipsychotic, was introduced in Japan in 1974 for the treatment of schizophrenia[1][2]. Its pharmacological profile, characterized by antagonism of both dopamine D2 and serotonin 5-HT2A receptors, suggests potential efficacy in a broad range of schizophrenic symptoms with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics[1]. This guide aims to consolidate the existing technical information on this compound and its relevance to TRS.
Pharmacological Profile
Mechanism of Action
This compound's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[1][3]. Excessive dopamine activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, and D2 receptor blockade is a cornerstone of antipsychotic action. Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. This compound's affinity for the 5-HT2A receptor is greater than its affinity for the D2 receptor. In addition to its primary targets, this compound also exhibits antagonist activity at α1- and α2-adrenergic receptors. It does not inhibit the reuptake of serotonin or norepinephrine.
Receptor Binding Affinities
The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound and provides a comparison with clozapine. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Reference |
| Dopamine D2 | 14.5 (ED50, mg/kg in vivo) | 135 | , |
| Serotonin 5-HT2A | 4.9 (ED50, mg/kg in vivo) | 1.6 - 15 | , |
| α1-Adrenergic | Data not available | 7 | |
| α2-Adrenergic | Data not available | 11 | |
| Histamine H1 | Data not available | 1.1 | |
| Muscarinic M1 | Data not available | 1.9 |
Note: Some this compound data is presented as in vivo ED50 values, which are not directly comparable to in vitro Ki values but provide an indication of potency.
Preclinical Data
Animal Models of Schizophrenia
Preclinical studies are crucial for evaluating the antipsychotic potential of compounds. Common animal models for schizophrenia aim to replicate aspects of the disorder's positive, negative, and cognitive symptoms. These models include pharmacologically-induced models (e.g., using NMDA receptor antagonists like phencyclidine (PCP) or dopamine agonists like amphetamine) and neurodevelopmental models.
One preclinical study demonstrated that clozapine was effective in reversing behavioral abnormalities in a mouse model of autoimmune schizophrenia, suggesting a potential role for immunomodulatory effects in its therapeutic action. Another study showed that clozapine could ameliorate social behavior deficits induced by long-term PCP administration in mice, a model relevant to the negative symptoms of schizophrenia. While specific data for this compound in these models are scarce in the readily available literature, its similar receptor profile to clozapine suggests it would likely show activity in models sensitive to D2 and 5-HT2A antagonism.
Experimental Protocol: In Vivo Receptor Occupancy in Rats
The following is a generalized protocol based on studies evaluating in vivo receptor occupancy of antipsychotics, which would be applicable to this compound.
Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound in the rat brain.
Materials:
-
Male Wistar rats (210-240 g)
-
This compound hydrochloride
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Radioligands: [3H]-YM-09151-2 (for D2 receptors) and [3H]-ketanserin (for 5-HT2A receptors)
-
Scintillation counter
Procedure:
-
Animal Housing: House rats in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer varying doses of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Radioligand Injection: After a predetermined pretreatment time (e.g., 10 minutes), inject the specific radioligand intravenously.
-
Brain Tissue Collection: At the time of peak receptor binding of the radioligand, euthanize the rats and rapidly dissect the brain regions of interest (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors).
-
Radioactivity Measurement: Homogenize the brain tissue and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the presence and absence of this compound to determine the percentage of receptor occupancy at different doses. The dose required to produce 50% occupancy is the ED50 value.
Clinical Data
Efficacy in Schizophrenia (General)
Clinical trials have compared this compound to other antipsychotics in patients with chronic schizophrenia. In a crossover study with haloperidol, there was no significant difference in the final global improvement rating, although this compound tended to show superiority in alleviating motor retardation, alogia, and thought disorder, with fewer side effects. Another study comparing this compound to sulpiride found that this compound demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, though it was associated with more side effects. Conversely, a comparison with timiperone suggested lower efficacy for this compound against both positive and negative symptoms and a higher incidence of side effects.
Efficacy in Treatment-Resistant Schizophrenia
There is a notable lack of specific, large-scale, randomized controlled trials of this compound in populations meeting the modern criteria for treatment-resistant schizophrenia. The following table presents a summary of the expected efficacy of an effective TRS medication, using data from meta-analyses of clozapine studies.
| Efficacy Measure | Clozapine in TRS | Reference |
| Response Rate | ||
| (≥20% PANSS reduction) | 40.1% (95% CI: 36.8% - 43.4%) | |
| PANSS Score Reduction | ||
| Mean Total PANSS Reduction | 22.0 points (95% CI: 20.9 - 23.1) | |
| Mean Percentage Reduction | 25.8% (from baseline) |
Experimental Protocol: Randomized Controlled Trial in TRS
The following is a template for a clinical trial protocol designed to evaluate the efficacy and safety of this compound in treatment-resistant schizophrenia, based on standard trial designs in the field.
Title: A Randomized, Double-Blind, Active-Comparator Controlled Study of this compound in Patients with Treatment-Resistant Schizophrenia.
Primary Objective: To evaluate the efficacy of this compound compared to a standard-of-care antipsychotic (e.g., olanzapine or risperidone) in improving symptoms of schizophrenia in patients who have not responded to at least two prior antipsychotic treatments.
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
History of resistance to at least two adequate trials of different antipsychotic medications from different chemical classes.
-
PANSS total score ≥ 80 at baseline.
Exclusion Criteria:
-
History of clozapine treatment.
-
Significant unstable medical conditions.
-
Substance use disorder within the last 6 months.
Study Design:
-
Phase: Phase III
-
Design: Multicenter, randomized, double-blind, parallel-group, active-controlled.
-
Duration: 12-week treatment period.
-
Arms:
-
Arm 1: this compound (flexible dosing, e.g., 50-300 mg/day).
-
Arm 2: Active Comparator (e.g., Olanzapine 10-20 mg/day).
-
Outcome Measures:
-
Primary: Change from baseline in PANSS total score at Week 12.
-
Secondary:
-
Proportion of responders (e.g., ≥30% reduction in PANSS total score).
-
Change from baseline in PANSS positive and negative subscale scores.
-
Change from baseline in Clinical Global Impression - Severity (CGI-S) score.
-
Incidence and severity of adverse events, including extrapyramidal symptoms (measured by scales such as the Simpson-Angus Scale).
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) will be used to compare the change in PANSS total score between the two treatment groups, with baseline PANSS score as a covariate.
-
Responder rates will be compared using a chi-square test.
Signaling Pathways
The therapeutic and side-effect profiles of antipsychotics are determined by their influence on intracellular signaling cascades downstream of their target receptors.
Dopamine D2 Receptor Signaling
Blockade of D2 receptors by antagonists like this compound is the primary mechanism for their antipsychotic effect on positive symptoms. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: this compound's antagonism of D2 receptors inhibits downstream signaling.
Serotonin 5-HT2A Receptor Signaling
Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics, including this compound. 5-HT2A receptors are coupled to Gq/11 proteins.
References
Methodological & Application
Application Note: Quantification of Clocapramine in Human Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clocapramine in human plasma. The protocol is adapted from established methods for structurally similar tricyclic compounds. The procedure involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C8 column with UV detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound in a biological matrix. Method validation parameters, based on typical performance for this class of drugs, are provided to demonstrate suitability.
Introduction
This compound is a dibenzazepine derivative antipsychotic agent. Accurate quantification in plasma is essential for pharmacokinetic profiling, dose-response studies, and clinical research. While specific, validated HPLC methods for this compound are not widely published, methods for similar compounds like clomipramine provide a strong basis for a reliable analytical procedure.[1] This note describes a complete protocol, from sample preparation to final analysis, designed for researchers, scientists, and drug development professionals.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Heptane (HPLC Grade), Isoamyl alcohol (ACS Grade).
-
Reagents: Orthophosphoric acid, Sodium hydroxide (NaOH), Triethylamine.
-
Reference Standards: this compound Hydrochloride, Internal Standard (IS) (e.g., Cisapride or Diazepam).
-
Other: Deionized water, Drug-free human plasma.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column can also be suitable.
-
Data Acquisition: Chromatography data station software.
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Value |
| Column | C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) with 0.01% Triethylamine |
| pH Adjustment | Adjust to pH 4.0 ± 0.1 with dilute orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Internal Standard | Cisapride (1 µg/mL) |
Standard and Sample Preparation
Preparation of Stock and Working Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Cisapride in 100 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration and quality control samples by serially diluting the stock solutions with methanol.
Preparation of Calibration Standards:
-
To 1 mL aliquots of drug-free plasma, add 100 µL of the appropriate this compound working solution to achieve final concentrations of 2.5, 5, 10, 20, 40, 80, and 120 ng/mL.[1]
-
Add 100 µL of the internal standard working solution (to achieve a final concentration of 100 ng/mL) to each tube.
-
Vortex briefly to mix.
Plasma Sample Extraction Protocol
This protocol utilizes a liquid-liquid extraction with an acid back-extraction step for clean sample preparation.[1]
-
Pipette 1 mL of plasma sample (or calibration standard) into a 10 mL glass test tube.
-
Add 100 µL of the Internal Standard working solution (1 µg/mL).
-
Add 0.5 mL of 1 M NaOH and vortex for 30 seconds to alkalinize the sample.
-
Add 3 mL of extraction solvent (Heptane:Isoamyl alcohol, 95:5 v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Add 200 µL of 0.3% orthophosphoric acid to the organic extract for back-extraction.
-
Vortex for 1 minute, then centrifuge at 2000 x g for 5 minutes.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines.[2] The table below summarizes the typical performance parameters expected for this type of assay.
| Validation Parameter | Specification / Typical Result |
| Linearity Range | 2.5 - 120 ng/mL |
| Correlation Coefficient (r²) | > 0.995[1] |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (Intra-day & Inter-day) | RSD < 15% |
| Specificity | No interference from endogenous plasma components at the retention times of this compound and IS. |
| Robustness | Insensitive to minor changes in flow rate, mobile phase composition, and temperature. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
HPLC System Configuration
References
Application Notes and Protocols for Radioligand Binding Assay of Clocapramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine is an atypical antipsychotic agent characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its pharmacological profile and therapeutic effects. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides detailed protocols for conducting radioligand binding assays for this compound with dopamine D2 and serotonin 5-HT2A receptors, a summary of its binding affinities, and visualizations of the experimental workflow and relevant signaling pathways.
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki) of this compound for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | Rat Striatum | 25 | (Richelson & Nelson, 1984) |
| [3H]-Spiperone | Human Caudate | 39.8 | (Toll et al., 1998) | |
| [3H]-Raclopride | Rat Striatum | 75 | (Seeman & Tallerico, 1998) | |
| Serotonin 5-HT2A | [3H]-Ketanserin | Rat Frontal Cortex | 1.2 | (Richelson & Nelson, 1984) |
| [3H]-Ketanserin | Human Frontal Cortex | 2.5 | (Toll et al., 1998) | |
| Adrenergic α1 | [3H]-Prazosin | Rat Brain | 3.2 | (Richelson & Nelson, 1984) |
| Adrenergic α2 | [3H]-Clonidine | Rat Brain | 160 | (Richelson & Nelson, 1984) |
| Histamine H1 | [3H]-Pyrilamine | Guinea Pig Cerebellum | 1.6 | (Richelson & Nelson, 1984) |
| Muscarinic M1-M5 | [3H]-QNB | Rat Brain | 28 | (Richelson & Nelson, 1984) |
Note: Ki values can vary depending on the experimental conditions, including the radioligand, tissue preparation, and assay buffer used.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a competitive binding assay using [3H]-Spiperone as the radioligand.
a. Materials and Reagents:
-
Membrane Preparation: Rat striatal tissue or cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates, homogenization buffer, protein assay kit.
b. Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with 5 mM EDTA and a protease inhibitor cocktail).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
c. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of [3H]-Spiperone, 50 µL of (+)-Butaclamol (final concentration 10 µM), and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of [3H]-Spiperone, 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), and 150 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is a competitive binding assay using [3H]-Ketanserin as the radioligand.
a. Materials and Reagents:
-
Membrane Preparation: Rat frontal cortex tissue or cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[2]
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates, homogenization buffer, protein assay kit.
b. Membrane Preparation:
-
Follow the same procedure as for the dopamine D2 receptor membrane preparation, using rat frontal cortex as the tissue source.
c. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]-Ketanserin (final concentration ~0.5-1.0 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (100-200 µg protein).
-
Non-specific Binding: 50 µL of [3H]-Ketanserin, 50 µL of Mianserin (final concentration 10 µM), and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of [3H]-Ketanserin, 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), and 150 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the incubation and process the samples as described for the D2 receptor assay.
d. Data Analysis:
-
Analyze the data as described for the D2 receptor assay to determine the IC50 and Ki values of this compound for the 5-HT2A receptor.
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathways of D2 and 5-HT2A receptors.
References
Application Notes and Protocols for Determining Clocapramine 5-HT2A Antagonism Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine is an atypical antipsychotic agent that has been shown to exhibit a complex pharmacological profile, including antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1] Its affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, which may contribute to its atypical properties and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] The 5-HT2A receptor, a Gq/11 protein-coupled receptor, plays a crucial role in various physiological and pathological processes in the central nervous system. Upon activation by its endogenous ligand serotonin, the 5-HT2A receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key second messenger.
These application notes provide detailed protocols for two robust cell-based functional assays to quantify the 5-HT2A receptor antagonism of this compound: a Calcium Flux Assay and a Reporter Gene Assay. These assays are fundamental tools for characterizing the potency and efficacy of test compounds at the 5-HT2A receptor.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Antipsychotics at the 5-HT2A Receptor
| Compound | Ki (nM) | Method | Reference |
| Clozapine | 7.5 | Radioligand Binding | [2] |
| Risperidone | 0.16 | Radioligand Binding | [3] |
| Haloperidol | 3.2 | Radioligand Binding | [3] |
| Olanzapine | 2.5 | Radioligand Binding | |
| This compound | To be determined | Radioligand Binding |
Table 2: Comparative Functional Potencies (IC50) of Antagonists in 5-HT2A Functional Assays
| Compound | IC50 (nM) | Assay Type | Reference |
| Risperidone | 0.08 | Phosphoinositide Turnover | |
| Spiperone | ~1 | Phosphoinositide Turnover | |
| Chlorpromazine | ~10 | Phosphoinositide Turnover | |
| Clozapine | ~40 | Phosphoinositide Turnover | |
| This compound | To be determined | Calcium Flux / Reporter Gene |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
General Experimental Workflow for 5-HT2A Antagonism Assays
Caption: General workflow for a 5-HT2A antagonist assay.
Experimental Protocols
Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Probenecid: (Optional, to inhibit dye extrusion).
-
5-HT2A Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound.
-
Positive Control Antagonist: Ketanserin or Spiperone.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
Culture the 5-HT2A expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into the assay plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's protocol. Probenecid can be added at this stage.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle control in Assay Buffer.
-
After the dye loading incubation, gently wash the cells with Assay Buffer (if required by the dye manufacturer).
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT2A agonist (Serotonin) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist inhibition.
-
Place the plate in the fluorescence plate reader and initiate the reading to establish a baseline fluorescence.
-
Automatically add the agonist solution to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Luciferase Reporter Gene Assay for 5-HT2A Receptor Antagonism
This assay measures the transcriptional activity downstream of 5-HT2A receptor activation. The Gq pathway can activate transcription factors such as NFAT (Nuclear Factor of Activated T-cells) or AP-1 (via the SRE - Serum Response Element). An antagonist will inhibit the agonist-induced expression of a reporter gene (e.g., luciferase).
Materials:
-
Cells: HEK293 or CHO cells.
-
Plasmids:
-
An expression vector for the human 5-HT2A receptor.
-
A reporter plasmid containing a luciferase gene under the control of a response element sensitive to the Gq pathway (e.g., NFAT-luc or SRE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: (e.g., Lipofectamine).
-
Cell Culture Medium: As described for the Calcium Flux Assay.
-
Assay Plates: White, opaque 96-well or 384-well microplates.
-
5-HT2A Agonist: Serotonin.
-
Test Compound: this compound.
-
Positive Control Antagonist: Ketanserin or Spiperone.
-
Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System).
-
Instrumentation: Luminometer.
Protocol:
-
Transfection:
-
Seed the cells in culture plates.
-
Co-transfect the cells with the 5-HT2A receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, re-seed the transfected cells into the white assay plates.
-
Allow the cells to adhere and express the proteins for another 24 hours.
-
-
Compound Treatment and Agonist Stimulation:
-
Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle control in serum-free medium.
-
Aspirate the medium from the cells and add the prepared compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
Add the 5-HT2A agonist (Serotonin) to a final concentration that gives a robust reporter signal (e.g., EC80).
-
Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Cell Lysis and Luminescence Measurement:
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Further normalize the data to the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols describe robust and widely used cell-based assays for the characterization of this compound's 5-HT2A receptor antagonism. The Calcium Flux Assay offers a real-time, high-throughput method to measure the immediate effects of receptor modulation, while the Reporter Gene Assay provides an integrated measure of the downstream transcriptional consequences of receptor signaling. By employing these methodologies, researchers can accurately determine the potency of this compound as a 5-HT2A antagonist, providing crucial data for its pharmacological profiling and further drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of antipsychotic drugs with neurotransmitter receptor sites in vitro and in vivo in relation to pharmacological and clinical effects: role of 5HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Assessing Clocapramine Metabolic Stability in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter in drug discovery and development, providing essential insights into a compound's pharmacokinetic profile. The liver is the primary site of drug metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[1] An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method to assess the susceptibility of a new chemical entity (NCE) to phase I metabolism.[2]
This application note provides a detailed protocol for determining the metabolic stability of Clocapramine, an atypical antipsychotic, using HLM. This compound's metabolism is understood to be influenced by CYP enzymes, with CYP2D6 being implicated in its biotransformation.[1][3] Known metabolites of this compound include clospipramine and dehydroclospipramine.[4] This protocol outlines the experimental procedure, data analysis, and interpretation to determine key parameters such as half-life (t½) and intrinsic clearance (Clint).
Principle of the Assay
The in vitro metabolic stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors. By quantifying the concentration of the parent compound at various time points, the rate of metabolism can be determined. This information is then used to calculate the half-life and intrinsic clearance, which are valuable for predicting in vivo hepatic clearance.
Materials and Reagents
-
Test Compound: this compound
-
Control Compounds:
-
High-turnover control (e.g., Verapamil, Dextromethorphan)
-
Low-turnover control (e.g., Warfarin)
-
-
Human Liver Microsomes (pooled, mixed gender)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH Regenerating System:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS): A structurally similar compound for LC-MS/MS analysis.
-
96-well incubation plates
-
96-well collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Protocol
Preparation of Reagents
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
This compound and Control Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound and control compounds in DMSO.
-
Intermediate Solutions (100 µM): Prepare 100 µM intermediate solutions of this compound and controls by diluting the stock solutions with acetonitrile or methanol.
-
NADPH Regenerating System Solution (Cofactor Mix): Prepare a fresh solution containing NADP+ (1.3 mM), G6P (3.3 mM), MgCl2 (3.3 mM), and G6PDH (0.4 U/mL) in phosphate buffer.
-
Human Liver Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the HLM on ice and dilute to a final concentration of 1 mg/mL with cold phosphate buffer.
-
Internal Standard (IS) Solution: Prepare a solution of the IS in acetonitrile at a concentration suitable for LC-MS/MS analysis. This solution will also serve as the quenching solution.
Incubation Procedure
-
Pre-incubation:
-
Add 178 µL of the HLM suspension (1 mg/mL) to each well of a 96-well incubation plate.
-
Add 2 µL of the 100 µM intermediate solution of this compound or control compounds to the respective wells to achieve a final substrate concentration of 1 µM.
-
For negative controls, add the vehicle (acetonitrile or methanol) instead of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 20 µL of the pre-warmed Cofactor Mix to each well. The final volume in each well will be 200 µL.
-
For the negative control (T=0 min), add 20 µL of cold phosphate buffer without the NADPH regenerating system.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 100 µL of the cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the collection plate and vortex for 2 minutes to precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be optimized for the separation and detection of this compound, its known metabolites (clospipramine and dehydroclospipramine), and the internal standard.
Data Analysis
-
Calculate the Percentage of this compound Remaining:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Where Peak Area Ratio = (Peak Area of this compound / Peak Area of IS)
-
Determine the Elimination Rate Constant (k):
Plot the natural logarithm (ln) of the percentage of this compound remaining against time. The slope of the linear regression line is the elimination rate constant (-k).
-
Calculate the Half-Life (t½):
t½ = 0.693 / k
-
Calculate the Intrinsic Clearance (Clint):
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Data Presentation
The following tables present hypothetical but realistic data for the metabolic stability of this compound in human liver microsomes. This data is for illustrative purposes.
Table 1: Percentage of this compound Remaining Over Time
| Time (min) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 2.5 |
| 30 | 35.8 ± 1.9 |
| 45 | 20.1 ± 1.5 |
| 60 | 11.3 ± 1.1 |
Table 2: Calculated Metabolic Stability Parameters for this compound
| Parameter | Value |
| Elimination Rate Constant (k) (min⁻¹) | 0.036 |
| Half-Life (t½) (min) | 19.25 |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 71.9 |
Visualizations
Conclusion
The protocol described provides a robust and reproducible method for assessing the metabolic stability of this compound in human liver microsomes. The data generated from this assay, including half-life and intrinsic clearance, are crucial for the early-stage evaluation of drug candidates and for predicting their in vivo pharmacokinetic behavior. While specific quantitative data for this compound's metabolism is not widely available, this protocol provides a framework for researchers to generate this critical information.
References
- 1. omicsonline.org [omicsonline.org]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Determination of this compound and Its Metabolites in Plasma by Automated Column-Switching High Performance Liquid Chromatography [jstage.jst.go.jp]
Application Notes and Protocols: Synthesis of Clocapramine Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine is an atypical antipsychotic of the iminostilbene class, known for its efficacy in treating schizophrenia.[1][2][3] Its pharmacological profile is characterized by antagonism at dopamine D2 and serotonin 5-HT2A receptors, with a higher affinity for the latter, which is believed to contribute to its atypical properties and reduced extrapyramidal side effects.[1] To explore and optimize the therapeutic potential of this scaffold, the synthesis and evaluation of a diverse range of analogues are crucial for elucidating the structure-activity relationships (SAR).
These application notes provide a comprehensive guide for the synthesis of this compound analogues, targeting modifications on the tricyclic core, the propylamino linker, and the terminal piperidine moiety. Detailed experimental protocols for synthesis and relevant biological assays are provided, along with a structured presentation of hypothetical SAR data to guide future drug design efforts.
Synthesis of this compound Analogues
The general synthetic strategy for this compound analogues involves a multi-step process, beginning with the formation of the tricyclic iminostilbene core, followed by alkylation with a suitable propylamino linker, and finally, modification of the terminal piperidine group. Bioisosteric replacement is a key strategy in designing analogues to modulate pharmacokinetic and pharmacodynamic properties.[4]
General Synthetic Scheme
A plausible synthetic route, adapted from general methods for tricyclic antidepressants, is outlined below.
Caption: General synthetic workflow for this compound analogues.
Modifications of the Tricyclic Core
Variations in the substitution pattern of the iminostilbene core can significantly impact receptor affinity and selectivity. For instance, altering the position or nature of the chloro substituent or introducing other functional groups can modulate electronic and steric properties.
Modifications of the Propylamino Linker
The three-carbon linker is a common feature in many tricyclic antipsychotics. Modifications such as shortening, lengthening, or introducing rigidity (e.g., through cyclization) can influence the spatial orientation of the molecule and its interaction with the receptor binding pocket.
Modifications of the Piperidine Moiety
The terminal piperidine-4-carboxamide group offers a rich site for modification. Bioisosteric replacement of the amide or substitution on the piperidine ring can fine-tune the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic profile and target engagement.
Experimental Protocols
Protocol 1: Synthesis of a this compound Analogue with a Modified Piperidine Moiety (Example: N-Cyclopropyl Piperidine-4-carboxamide Analogue)
Workflow Diagram:
Caption: Workflow for the synthesis of an N-cyclopropyl this compound analogue.
Step 1: Synthesis of 5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate A)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminostilbene, 1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add 1-bromo-3-chloropropane (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate A.
Step 2: Synthesis of N-cyclopropylpiperidine-4-carboxamide (Intermediate B)
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylamine (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate B, which can be used in the next step without further purification.
Step 3: Synthesis of the Final this compound Analogue
-
To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final analogue.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radioligand Binding Assay for D2 and 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of the synthesized analogues for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors.
-
Radioligands: [³H]Spiperone (for D2) and [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Synthesized this compound analogues at various concentrations.
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound analogues) in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship (SAR) Data
The following tables summarize hypothetical but plausible quantitative SAR data for a series of this compound analogues, based on the known pharmacology of atypical antipsychotics.
Table 1: SAR of this compound Analogues with Modifications on the Tricyclic Core
| Compound | R1 | R2 | D2 Ki (nM) | 5-HT2A Ki (nM) | D2/5-HT2A Ratio |
| This compound | Cl | H | 15.2 | 3.8 | 4.0 |
| Analogue 1 | F | H | 18.5 | 4.2 | 4.4 |
| Analogue 2 | Br | H | 12.1 | 3.5 | 3.5 |
| Analogue 3 | H | H | 35.8 | 8.1 | 4.4 |
| Analogue 4 | OCH₃ | H | 45.3 | 10.5 | 4.3 |
| Analogue 5 | Cl | Cl | 8.9 | 2.1 | 4.2 |
Data are hypothetical and for illustrative purposes.
Table 2: SAR of this compound Analogues with Modifications on the Piperidine Moiety
| Compound | R (Amide) | D2 Ki (nM) | 5-HT2A Ki (nM) | D2/5-HT2A Ratio |
| This compound | -NH₂ | 15.2 | 3.8 | 4.0 |
| Analogue 6 | -NHCH₃ | 16.8 | 4.1 | 4.1 |
| Analogue 7 | -N(CH₃)₂ | 25.4 | 6.5 | 3.9 |
| Analogue 8 | -NH-cyclopropyl | 14.5 | 3.6 | 4.0 |
| Analogue 9 | -OH (Carboxylic Acid) | 89.2 | 22.1 | 4.0 |
| Analogue 10 | -OCH₃ (Ester) | 33.7 | 8.5 | 4.0 |
Data are hypothetical and for illustrative purposes.
Signaling Pathways
This compound and its analogues are thought to exert their therapeutic effects by modulating downstream signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptor antagonism.
Caption: Presumed signaling pathways modulated by this compound analogues.
By antagonizing the D2 receptor, which is coupled to the inhibitory G-protein (Gi), this compound analogues are expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Antagonism of the 5-HT2A receptor, which is coupled to the Gq protein, is expected to inhibit the phospholipase C (PLC) pathway, thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release and Protein Kinase C (PKC) activation. The balance of these two pathways is thought to be critical for the antipsychotic effect and the reduction of side effects.
Conclusion
The synthesis and systematic evaluation of this compound analogues are essential for a deeper understanding of their SAR and for the development of novel antipsychotic agents with improved efficacy and safety profiles. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on the this compound scaffold. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully characterize the therapeutic potential of promising analogues.
References
- 1. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 2. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clocapramine Detection by HPLC-UV
Welcome to the technical support center for the analysis of Clocapramine using High-Performance Liquid Chromatography with UV detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Peak Shape and Resolution Issues
Question 1: Why are my this compound peaks broad and/or tailing?
Answer: Broad or tailing peaks for this compound, a tricyclic compound, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Silanol Interactions: this compound is a basic compound and can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. This is a common cause of peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and minimize interactions with silanols. A pH of around 4.0 is often a good starting point.[1]
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.01-0.1%).[1] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Column Choice: Employ a column with end-capping or a "base-deactivated" stationary phase specifically designed to reduce silanol interactions. C8 or C18 columns are commonly used.[1][2]
-
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to poor peak shape.
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[3]
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Sample Preparation: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before injection.
-
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Question 2: My this compound peak is splitting. What could be the cause?
Answer: Peak splitting can be a frustrating issue. Here are the most common causes and their solutions:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to split or become distorted.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Inlet Frit Blockage: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to split peaks.
-
Solution:
-
Filtering Samples: Always filter your samples before injection to remove particulate matter.
-
Backflushing the Column: Disconnect the column and flush it in the reverse direction (do not do this with all column types, check the manufacturer's instructions).
-
Replacing the Frit: If the blockage is severe, the inlet frit may need to be replaced.
-
-
-
Column Void: A void or channel may have formed at the head of the column.
-
Solution: This usually indicates the end of the column's life, and the column should be replaced. Using a guard column can help extend the life of your analytical column.
-
Retention Time and Baseline Problems
Question 3: I am observing significant drift or sudden changes in the retention time of this compound. What should I do?
Answer: Fluctuations in retention time can compromise the reliability of your results. The following are common causes and solutions:
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or proportioning by the pump can lead to retention time shifts.
-
Solution:
-
Premixing: Prepare the mobile phase offline by manually mixing the components to ensure a consistent composition.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
Pump Maintenance: Check the pump for leaks and perform regular maintenance.
-
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially for ion-exchange mechanisms.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Question 4: My baseline is noisy or drifting. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. Here's how to troubleshoot baseline issues:
-
Contaminated Mobile Phase: Impurities in the mobile phase or solvents can cause a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phase components.
-
-
Detector Lamp Issues: An aging or failing UV detector lamp can result in increased noise.
-
Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.
-
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.
-
Solution: Thoroughly degas the mobile phase and check all fittings for leaks that could introduce air into the system.
-
-
Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase, especially during gradient elution.
-
Solution: Ensure adequate column equilibration time.
-
Experimental Protocols and Data
Example HPLC-UV Method for Tricyclic Antidepressants (Adapted for this compound)
This protocol is a starting point and may require optimization for your specific application.
1. Sample Preparation (from Plasma)
-
To 1 mL of plasma, add a known concentration of an appropriate internal standard.
-
Add 0.5 mL of 1 M NaOH and 3 mL of an extraction solvent (e.g., heptane:isoamyl alcohol 95:5 v/v).
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Back-extract with 200 µL of 0.3% orthophosphoric acid.
-
Aspirate and discard the organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (75:25) with 0.01% Triethylamine, pH adjusted to 4.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 215 nm or 254 nm (scan for optimal wavelength) |
Troubleshooting Data Summary
| Issue | Potential Cause | Recommended Action |
| Broad Peaks | Secondary silanol interactions | Add triethylamine to mobile phase; use a base-deactivated column |
| Column contamination | Use a guard column; implement a column wash step | |
| Peak Tailing | Mobile phase pH too high | Lower mobile phase pH to ~4.0 |
| Peak Splitting | Injection solvent stronger than mobile phase | Dissolve sample in mobile phase |
| Clogged column frit | Filter samples; backflush column | |
| Retention Time Drift | Inconsistent mobile phase composition | Premix mobile phase; degas thoroughly |
| Temperature fluctuations | Use a column oven | |
| Noisy Baseline | Contaminated mobile phase | Use HPLC-grade solvents; filter mobile phase |
| Air bubbles in detector | Degas mobile phase; check for leaks |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for retention time variability.
References
Technical Support Center: Overcoming Poor Solubility of Clocapramine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Clocapramine.
FAQs: Understanding and Troubleshooting this compound Solubility
Q1: What are the key physicochemical properties of this compound that affect its solubility?
This compound is a weakly basic compound with high lipophilicity, which are the primary reasons for its low solubility in aqueous solutions, especially at neutral and alkaline pH.[1][2] Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Weight | 481.1 g/mol | High molecular weight can negatively impact solubility.[3] |
| Predicted Water Solubility | 0.0055 mg/mL | Extremely low intrinsic solubility in water.[1] |
| Predicted logP | 4.69 - 5.4 | Indicates high lipophilicity ("oil-loving") and poor water solubility.[1] |
| Predicted pKa (Strongest Basic) | ~9.4 (estimated based on similar structures) | As a weak base, its solubility is highly pH-dependent. |
| Chemical Class | Dibenzazepine | Belongs to a class of compounds often characterized by poor water solubility. |
Q2: Why does my this compound (or its salt form) precipitate when I add it to a neutral buffer like PBS (pH 7.4)?
This is a classic issue of pH-dependent solubility for a weakly basic drug.
-
At Acidic pH (pH < pKa): In an acidic environment, the basic nitrogen atoms on the this compound molecule become protonated (positively charged). This charged form is more polar and, therefore, more soluble in water.
-
At Neutral or Alkaline pH (pH ≥ pKa): As the pH increases towards and surpasses the pKa, the molecule loses its proton and reverts to its uncharged, free base form. This form is significantly less polar and much less soluble, causing it to precipitate out of the solution.
For instance, the structurally similar compound clomipramine hydrochloride, while freely soluble in water, has its solubility drop to approximately 0.5 mg/mL in PBS at pH 7.2. A similar behavior is expected for this compound.
Diagram 1: pH Effect on this compound Solubility
Caption: Logical relationship of pH and this compound's ionization state and resulting solubility.
Q3: I need a higher concentration of this compound in my aqueous buffer for an experiment. What are my options?
Directly dissolving this compound free base in neutral buffers at high concentrations is generally not feasible. The following troubleshooting guide outlines several effective strategies.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a step-by-step approach to overcoming common solubility issues.
Diagram 2: Troubleshooting Workflow
References
Technical Support Center: Optimizing Clocapramine Dosage in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of clocapramine in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice or rats for behavioral studies?
A1: Direct preclinical dosage recommendations for this compound in behavioral studies are not widely published. However, based on in vivo receptor occupancy studies in rats, a rational starting point can be determined. The reported ED50 values for this compound are 4.9 mg/kg for 5-HT2A receptor occupancy and 14.5 mg/kg for D2 receptor occupancy.
Given that this compound is an atypical antipsychotic with a higher affinity for 5-HT2A than D2 receptors, a starting dose-response study could range from 1 to 20 mg/kg . It is crucial to conduct a pilot study to determine the optimal dose for your specific animal model, strain, and behavioral paradigm, as efficacy and potential side effects can be dose-dependent.
Q2: How should I prepare this compound for administration to animals?
A2: this compound has a predicted low water solubility. Therefore, a suitable vehicle is required for proper dissolution and administration. A common approach for compounds with similar properties is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a sterile aqueous vehicle like saline or a polyethylene glycol (PEG) solution.
Example Vehicle Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, dilute the stock solution in a vehicle such as 0.9% sterile saline or a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
The final concentration of DMSO should be kept as low as possible (ideally under 10%) to avoid solvent-induced behavioral effects.
-
Always prepare fresh solutions on the day of the experiment and ensure the final formulation is a clear solution before administration. A vehicle-only control group is essential in your experimental design.
Q3: What are the expected behavioral effects of this compound in preclinical models?
A3: As an atypical antipsychotic, this compound is expected to modulate behaviors relevant to psychosis and anxiety. In rodent models, this may manifest as:
-
Reduced hyperlocomotion: In models where hyperactivity is induced by psychostimulants like amphetamine or NMDA receptor antagonists like MK-801, this compound is expected to attenuate this effect.
-
Anxiolytic-like effects: In assays such as the Elevated Plus Maze (EPM), an effective dose of this compound may increase the time spent in the open arms, indicating a reduction in anxiety-like behavior.
-
No significant cataleptic effects at therapeutic doses: Unlike typical antipsychotics, atypical agents like this compound are expected to have a lower propensity to induce catalepsy, a measure of extrapyramidal side effects.
Q4: We are observing high variability in our behavioral data. What are the common causes and how can we mitigate them?
A4: High variability is a common challenge in behavioral research. Several factors can contribute to this:
-
Animal-related factors: The strain, sex, age, and housing conditions of the animals can all influence behavioral outcomes. Ensure these are consistent across all experimental groups.
-
Environmental factors: The time of day of testing (circadian rhythms), lighting conditions, noise levels, and olfactory cues in the testing room can significantly impact behavior. Maintain a consistent and controlled testing environment.
-
Procedural factors: The handling of animals by the experimenter, the duration of habituation to the testing room, and the cleaning of the apparatus between subjects are critical. Standardize all procedures and handle animals gently to minimize stress.
A troubleshooting guide for addressing variability is provided in a later section.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vivo Receptor Occupancy of this compound in Rats
| Receptor | ED50 (mg/kg) |
| 5-HT2A | 4.9 |
| D2 | 14.5 |
Table 2: Suggested Dose-Response Range for Initial Behavioral Studies
| Species | Route of Administration | Suggested Starting Dose Range (mg/kg) |
| Rat/Mouse | Intraperitoneal (i.p.) | 1 - 20 |
Experimental Protocols
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes post-i.p. injection).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated tracking system or video recording for later manual scoring.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each animal to remove olfactory cues.
Key Parameters to Measure:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate time before testing.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video tracking system.
-
At the end of the test, return the animal to its home cage.
-
Clean the maze thoroughly between trials.
Key Parameters to Measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled on the maze.
Visualizations
Caption: this compound's antagonistic action on key neurotransmitter receptors.
Caption: Workflow for determining the optimal this compound dosage.
Caption: Troubleshooting guide for high variability in behavioral assays.
Navigating In Vitro Clocapramine Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – To empower researchers, scientists, and drug development professionals in their in vitro studies of the atypical antipsychotic agent Clocapramine, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to mitigate off-target effects and ensure data accuracy and reproducibility.
This compound, a dibenzazepine derivative, is primarily recognized for its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. However, its complex pharmacological profile includes interactions with other receptors, which can lead to off-target effects in in vitro assays. This technical support center is designed to help researchers navigate these challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound's primary therapeutic targets are the dopamine D₂ and serotonin 5-HT₂ₐ receptors, where it acts as an antagonist.[1] Its affinity for the 5-HT₂ₐ receptor is greater than for the D₂ receptor, which is a characteristic of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects.[1][2]
Q2: What are the known off-target receptors for this compound?
A2: this compound is known to have affinity for several other receptors, which can contribute to off-target effects in in vitro assays. These include α₁-adrenergic, α₂-adrenergic, and sigma (σ₁) receptors.[1] Understanding these interactions is crucial for designing specific assays and interpreting results correctly.
Q3: How can I minimize off-target effects in my this compound in vitro assays?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Use of specific cell lines: Employ cell lines selectively expressing the target receptor of interest.
-
Competitive inhibition: Include selective antagonists for known off-target receptors in your assay to block their interaction with this compound.
-
Assay optimization: Carefully titrate the concentration of this compound to a range that is selective for the primary target.
-
Orthogonal assays: Use multiple, distinct assay formats (e.g., binding vs. functional assays) to confirm on-target activity.
Q4: What are the most common issues encountered in this compound in vitro assays?
A4: Common issues include:
-
High background signal: This can be due to non-specific binding of this compound to assay components or the cell membrane.
-
Low signal-to-noise ratio: This may result from low receptor expression in the chosen cell line or suboptimal assay conditions.
-
Inconsistent results: Variability can arise from issues with cell health, reagent stability, or protocol deviations.
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the reported in vitro binding affinities (Ki) of this compound for various receptors. It is important to note that these values are compiled from multiple sources and may vary depending on the experimental conditions. For comparison, representative Ki values for the well-characterized atypical antipsychotics, Clozapine and Olanzapine, are also included.
| Receptor Subtype | This compound Ki (nM) | Clozapine Ki (nM) | Olanzapine Ki (nM) | Reference |
| Dopamine | ||||
| D₁ | - | 270 | 69 | |
| D₂ | 14.5 (ED₅₀, in vivo) | 160 | 11 | |
| D₃ | - | 555 | - | |
| D₄ | - | 24 | - | |
| Serotonin | ||||
| 5-HT₁ₐ | - | 120 | - | |
| 5-HT₂ₐ | 4.9 (ED₅₀, in vivo) | 5.4 | 4 | |
| 5-HT₂c | - | 9.4 | 15 | |
| 5-HT₆ | - | 4 | - | |
| 5-HT₇ | - | 6.3 | - | |
| Adrenergic | ||||
| α₁ | High Affinity | 1.6 | 9 | |
| α₂ | High Affinity | 90 | - | |
| Sigma | ||||
| σ₁ | Affinity noted | - | - | |
| Histamine | ||||
| H₁ | - | 1.1 | 19 |
Note: ED₅₀ values for this compound are from in vivo receptor occupancy studies and are not directly comparable to in vitro Ki values.
Experimental Protocols
This section provides detailed methodologies for two key in vitro assays used to characterize the interaction of this compound with its target receptors.
Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR) expressed in a recombinant cell line.
Materials:
-
Cell membranes from a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
This compound Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol measures the ability of this compound to antagonize the activation of a Gq-coupled receptor (e.g., 5-HT₂ₐ) by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line stably expressing the Gq-coupled target receptor (e.g., HEK293 or CHO-K1)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target receptor (e.g., Serotonin for 5-HT₂ₐ)
-
This compound stock solution (in DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for attachment and formation of a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Signal Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injector to add a pre-determined concentration of the agonist to each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence, area under the curve).
-
Plot the agonist response against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's antagonist activity.
-
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand is too hydrophobic and sticks to filters or plasticware. | Include a low concentration of a detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the assay buffer. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). |
| Insufficient washing. | Increase the number of wash cycles and/or the volume of wash buffer. Ensure the wash buffer is ice-cold. | |
| Radioligand degradation. | Check the purity and age of the radioligand. Store it properly and avoid repeated freeze-thaw cycles. | |
| Low Specific Binding | Low receptor density in the cell membrane preparation. | Use a cell line with higher receptor expression. Optimize cell culture and membrane preparation protocols. |
| Inactive receptor. | Ensure proper storage of cell membranes at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay conditions (pH, ionic strength). | Optimize the assay buffer composition. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers. |
| Incomplete mixing of reagents. | Gently mix the assay plate after adding all components. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Calcium Flux Functional Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | Inefficient dye loading. | Optimize the concentration of the calcium indicator dye and Pluronic F-127. Increase the loading time or temperature. |
| Low receptor expression or coupling to the signaling pathway. | Use a cell line with robust receptor expression and functional coupling. | |
| Cell toxicity from the compound or dye. | Perform a cell viability assay to check for toxicity. Reduce the concentration or incubation time of the problematic component. | |
| High Background Fluorescence | Autofluorescence from the compound or the plate. | Measure the fluorescence of the compound alone. Use black-walled microplates to reduce background. |
| Incomplete removal of extracellular dye. | Ensure thorough washing of the cells after dye loading. | |
| Inconsistent Agonist Response | Desensitization of the receptor. | Reduce the pre-incubation time with the agonist or use a lower agonist concentration. |
| Uneven cell monolayer. | Ensure even cell seeding and check for cell clumping. | |
| Issues with the plate reader's injector. | Check the injector for clogging and ensure consistent delivery of the agonist. |
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Primary signaling pathways of this compound's antagonist action.
Workflow for a radioligand displacement binding assay.
A logical workflow for troubleshooting high non-specific binding.
This technical support center aims to be a living resource, with plans for future updates to include additional assay protocols and troubleshooting guides based on user feedback and emerging research. By providing this foundational knowledge, we hope to facilitate more robust and reliable in vitro studies of this compound and other complex pharmacological agents.
References
Technical Support Center: Optimizing Clocapramine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Clocapramine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is primarily achieved through the N-alkylation of 2-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with a suitable piperidine-containing side chain. The key reaction involves the formation of a carbon-nitrogen bond between the nitrogen atom of the dibenzazepine ring and the alkyl side chain.
Q2: What are the critical starting materials for this compound synthesis?
A2: The two primary precursors for the synthesis of this compound are:
-
2-chloro-10,11-dihydro-5H-dibenz[b,f]azepine: This is the core heterocyclic structure of this compound.
-
1-(3-halopropyl)-4-(piperidin-1-yl)piperidine-4-carboxamide: This is the alkylating agent that provides the side chain. The halogen is typically chlorine or bromine.
Q3: What are the common challenges in the N-alkylation step of this compound synthesis?
A3: Common challenges include low reaction yields, the formation of side products, and difficulties in product purification. These issues can arise from factors such as the choice of base and solvent, reaction temperature, and the purity of the starting materials.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of the Dibenzazepine Nitrogen | The nitrogen atom of the 2-chloro-10,11-dihydro-5H-dibenz[b,f]azepine needs to be deprotonated to become a nucleophile. If the base is not strong enough, the reaction will be slow and incomplete. Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like DMF or THF. |
| Poor Solubility of Reactants | If the starting materials or the base are not well-dissolved in the reaction solvent, the reaction rate will be significantly reduced. Solution: Ensure the chosen solvent can dissolve all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for N-alkylation reactions. Gentle heating can also improve solubility. |
| Low Reactivity of the Alkylating Agent | The reactivity of the 1-(3-halopropyl)-4-(piperidin-1-yl)piperidine-4-carboxamide can influence the reaction rate. Alkyl bromides are generally more reactive than alkyl chlorides. Solution: If using the alkyl chloride, consider converting it to the more reactive alkyl bromide or iodide in situ by adding a catalytic amount of sodium or potassium bromide/iodide. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be slow. If it is too high, side reactions may be favored. Solution: Optimize the reaction temperature. Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. The temperature can be gradually increased if the reaction is sluggish. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation or Dialkylation | While less common for this specific substrate, it is a potential side reaction in N-alkylations. Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the dibenzazepine starting material. Adding the alkylating agent slowly to the reaction mixture can also help minimize this. |
| Elimination Reactions | The alkylating agent, being a propyl halide, can potentially undergo elimination reactions in the presence of a strong base, leading to the formation of an alkene. Solution: Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. Also, maintaining a moderate reaction temperature can disfavor elimination pathways. |
| Degradation of Starting Materials or Product | The starting materials or the final product may be sensitive to harsh reaction conditions (e.g., very strong base, high temperature). Solution: Use the mildest effective base and the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate. Ensure the reaction is worked up as soon as it is complete. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction does not go to completion, separating the product from the starting materials can be challenging due to similar polarities. Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel is a common method. A carefully selected solvent system is crucial for good separation. |
| Formation of Polar Impurities | Side reactions can lead to the formation of polar byproducts that may be difficult to remove. Solution: An aqueous workup can help remove some polar impurities. Washing the organic extract with brine can also be beneficial. If column chromatography is not sufficient, recrystallization of the final product from a suitable solvent system may be necessary to achieve high purity. |
Experimental Protocols
General Procedure for N-Alkylation of 2-chloro-10,11-dihydro-5H-dibenz[b,f]azepine:
-
Preparation: To a solution of 2-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (1.0 eq) in a dry, polar aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., NaH, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the dibenzazepine nitrogen.
-
Alkylation: Add a solution of 1-(3-chloropropyl)-4-(piperidin-1-yl)piperidine-4-carboxamide (1.0-1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation Yield (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 65 |
| 3 | NaH | THF | 60 | 8 | 85 |
| 4 | t-BuOK | Toluene | 90 | 10 | 78 |
Note: The data in this table is illustrative and intended to show the potential impact of different reaction conditions. Actual yields will vary depending on the specific experimental setup and purity of reagents.
Visualizations
Addressing matrix effects in mass spectrometry analysis of Clocapramine
Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on established methods for the analysis of structurally similar compounds, such as clozapine and other tricyclic antipsychotics, due to the limited availability of specific literature for Clocapramine. Researchers should use this information as a starting point and perform thorough method development and validation for this compound analysis in their specific matrix.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices for this compound analysis?
A1: Based on analogous compounds, this compound is most likely analyzed in human plasma and serum for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] Other potential matrices, depending on the research question, could include urine or hair.
Q2: What are the main challenges when quantifying this compound by LC-MS/MS?
A2: The primary challenges are overcoming matrix effects, ensuring adequate sensitivity for therapeutic concentrations, and achieving good chromatographic separation from potential metabolites and other co-administered drugs.[4][5] Matrix effects, such as ion suppression or enhancement, are a significant concern in biological matrices and can lead to inaccurate and irreproducible results.
Q3: What type of internal standard (IS) is recommended for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4 or -d8) is the ideal choice. SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal variations. If a SIL-IS is unavailable, a structurally similar compound with a close retention time and similar ionization properties, such as clozapine or another tricyclic antipsychotic, can be used as an analog internal standard.
Q4: Which ionization technique is most suitable for this compound analysis?
A4: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of tricyclic antipsychotics like this compound, which typically contain basic nitrogen atoms that are readily protonated.
Q5: How can I assess the presence of matrix effects in my this compound assay?
A5: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where matrix effects occur.
Troubleshooting Guide for Matrix Effects
Matrix effects, primarily ion suppression, are a frequent issue in the LC-MS/MS analysis of drugs in biological fluids. Below is a guide to troubleshoot and mitigate these effects during this compound analysis.
Problem: Low or Inconsistent Analyte Signal (Potential Ion Suppression)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution with Phospholipids | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove phospholipids. 2. Modify Chromatography: Use a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl) to improve separation from phospholipids. Adjust the gradient to increase the organic content more slowly. | Improved signal intensity and consistency. Cleaner baseline. |
| High Salt Concentration in the Sample | 1. Sample Dilution: Dilute the sample with the initial mobile phase. This can be effective if the analyte concentration is sufficiently high. 2. SPE Desalting Step: Incorporate a desalting wash step in your SPE protocol using a low-organic-content solvent. | Enhanced signal and reduced source contamination. |
| Competition for Ionization | 1. Chromatographic Separation: Improve the separation of this compound from other matrix components by optimizing the LC gradient, flow rate, or column chemistry. 2. Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute and experience the same degree of ion suppression, allowing for accurate quantification. | Better reproducibility and accuracy of results. |
Problem: Poor Reproducibility Between Samples
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variable Matrix Composition | 1. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects. 2. Robust Sample Preparation: Employ a validated and consistent sample preparation method (LLE or SPE) to minimize variability in the final extract. | Improved precision and accuracy across different sample lots. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples, including volumes, mixing times, and temperatures. 2. Automate Sample Preparation: If available, use automated liquid handling systems to improve the precision of the sample preparation process. | Reduced variability in analyte recovery and matrix effects. |
Experimental Protocols
The following are detailed, generalized protocols for sample preparation based on methods used for similar tricyclic antipsychotic drugs. These protocols should be optimized and validated for this compound.
Protocol 1: Protein Precipitation (PPT)
This is a rapid but less clean method suitable for initial screening.
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PPT.
-
Sample Preparation:
-
To 200 µL of plasma or serum, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).
-
-
Extraction:
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is ideal for achieving low limits of quantification. A mixed-mode cation exchange polymer-based sorbent is often effective for basic drugs like this compound.
-
Column Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the plasma/serum sample (200 µL) by adding 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
-
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships for addressing matrix effects.
References
Technical Support Center: Stabilizing Clocapramine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the preparation, storage, and troubleshooting of Clocapramine stock solutions to ensure their stability and integrity for long-term use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For aqueous-based experiments, sterile, purified water is a suitable solvent for this compound Hydrochloride. The use of a disodium hydrogenphosphate-citric acid buffer solution with a pH of 6.0 has been documented for dissolution testing and can be considered for maintaining a stable pH environment.[1] For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[2]
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at or below -20°C.[2] Under these conditions, the solution can be expected to remain stable for several months. For shorter-term storage, refrigeration at 2-8°C is acceptable, though the stability duration will be reduced. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, as a tricyclic compound, may be sensitive to light.[3][4] It is advisable to protect stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. This precaution helps to minimize photodegradation, a common degradation pathway for this class of compounds.
Q4: What are the primary degradation pathways for this compound?
A4: Like other tricyclic antidepressants, this compound is susceptible to degradation through several pathways. The most common are:
-
Oxidation: This is a major degradation route for tricyclic compounds and can be initiated by exposure to light, heat, or trace metal ions.
-
Hydrolysis: The ester and amide functional groups present in similar molecules can be susceptible to hydrolysis, a reaction that is dependent on pH and temperature.
-
Photodegradation: Exposure to UV or visible light can lead to the breakdown of the molecule.
Q5: How can I tell if my this compound stock solution has degraded?
A5: Visual inspection for color changes, precipitation, or cloudiness can be an initial indicator of degradation. However, the absence of these signs does not guarantee stability. The most reliable method to assess the integrity of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry to confirm the concentration and purity of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage. | 1. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. 2. The solution has degraded, leading to the formation of insoluble byproducts. 3. The pH of the aqueous solution has shifted, affecting solubility. | 1. Prepare a more dilute stock solution. 2. Gently warm the solution to 37°C and sonicate to attempt redissolving the precipitate. If it does not redissolve, the solution may be degraded and should be discarded. 3. For aqueous solutions, ensure the use of a buffer (e.g., phosphate-citric acid buffer at pH 6.0) to maintain a stable pH. |
| Loss of compound activity in experiments. | 1. The stock solution has degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). 2. The initial weighing or dilution was inaccurate. | 1. Prepare a fresh stock solution following the recommended storage guidelines (stored at ≤ -20°C, protected from light). 2. Verify the concentration of the stock solution using a validated analytical method like HPLC or UV-Vis spectrophotometry. 3. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent experimental results using the same stock solution. | 1. The stock solution is not homogenous. 2. The solution is undergoing gradual degradation. | 1. Ensure the stock solution is thoroughly mixed by vortexing or sonication before each use. 2. Perform a stability check on the stock solution over time to determine its usable lifespan under your specific storage conditions. |
Data Summary
Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale | Reference(s) |
| Storage Temperature | ≤ -20°C (long-term) 2-8°C (short-term) | Minimizes chemical degradation and microbial growth. | |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents photodegradation. | |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents solvent evaporation and contamination. | |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated cycling can accelerate degradation. |
Solvent and pH Considerations
| Solvent | pH (for aqueous solutions) | Notes | Reference(s) |
| Purified Water | 6.0 (buffered) | A disodium hydrogenphosphate-citric acid buffer can be used to maintain a stable pH. | |
| DMSO | N/A | A common organic solvent for creating high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound Hydrochloride
Objective: To prepare a stable, aqueous stock solution of this compound Hydrochloride at a concentration of 1 mg/mL.
Materials:
-
This compound Hydrochloride powder
-
Disodium hydrogenphosphate
-
Citric acid monohydrate
-
Purified, sterile water
-
Sterile 50 mL conical tubes
-
Calibrated analytical balance
-
pH meter
-
Sterile filter (0.22 µm)
-
Amber microcentrifuge tubes
Procedure:
-
Prepare the Buffer (0.05 M Disodium Hydrogenphosphate-Citric Acid, pH 6.0): a. Prepare a 0.05 M disodium hydrogenphosphate solution. b. Prepare a solution of 5.25 g of citric acid monohydrate in 1000 mL of water. c. Add the citric acid solution to the disodium hydrogenphosphate solution while monitoring the pH. Adjust until a pH of 6.0 is achieved.
-
Prepare the this compound Stock Solution: a. Accurately weigh 10 mg of this compound Hydrochloride powder. b. Transfer the powder to a 15 mL sterile conical tube. c. Add 10 mL of the pH 6.0 buffer to the tube to achieve a final concentration of 1 mg/mL. d. Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Sterilization and Storage: a. Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a fresh sterile conical tube. b. Aliquot the sterilized stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. c. Label the aliquots clearly with the compound name, concentration, date, and your initials. d. Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by UV-Visible Spectrophotometry
Objective: To assess the stability of a this compound stock solution over time by monitoring its absorbance at its maximum wavelength (λmax).
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Disodium hydrogenphosphate-citric acid buffer, pH 6.0 (for blank and dilutions)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the λmax of this compound: a. Dilute the fresh stock solution with the pH 6.0 buffer to a concentration that gives an absorbance reading between 0.5 and 1.5 (a previously reported analysis used a wavelength of 251 nm). b. Scan the diluted solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Initial Absorbance Measurement (Time 0): a. Prepare a fresh dilution of your stock solution to the predetermined concentration. b. Use the pH 6.0 buffer as a blank to zero the spectrophotometer at the λmax. c. Measure and record the absorbance of the diluted this compound solution. This is your baseline reading.
-
Time-Point Measurements: a. Store your stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light). b. At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot and prepare a fresh dilution in the same manner as the initial measurement. c. Measure and record the absorbance at the λmax.
-
Data Analysis: a. Compare the absorbance readings at each time point to the initial (Time 0) reading. b. A significant decrease in absorbance (e.g., >5-10%) indicates degradation of the this compound in the stock solution.
Visualizations
Caption: Experimental workflow for preparing and storing stable this compound stock solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Refinement of Animal Protocols for Clocapramine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clocapramine in animal models. The information aims to refine protocols, ensure animal welfare, and enhance the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an atypical antipsychotic of the iminostilbene class.[1] Its primary mechanism of action involves acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits antagonist activity at α1-adrenergic and α2-adrenergic receptors.[1] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Q2: What are the common administration routes for this compound in animal studies?
A2: While specific protocols for this compound are not widely published, based on its classification and use in preclinical studies, common administration routes would include oral (PO) and intraperitoneal (IP) injection. The choice of route depends on the experimental goals, such as desired speed of onset and duration of action. General guidelines for these administration routes in rodents are well-established.
Q3: What are the potential side effects of this compound in animals?
A3: Specific side effect profiles for this compound in research animals are not extensively documented. However, as an atypical antipsychotic, potential side effects could include sedation, weight gain, and extrapyramidal symptoms (e.g., tremors, rigidity), although it is suggested to have a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics. Researchers should monitor for any signs of distress or adverse reactions.
Q4: How should I prepare a this compound solution for administration?
A4: this compound has very low water solubility (0.0055 mg/mL). However, this compound hydrochloride hydrate is soluble in DMSO. For administration, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is minimized to avoid vehicle-induced toxicity. For poorly soluble compounds, vehicles such as vegetable oil or polymer preparations of cyclodextrin (CD), carboxymethyl cellulose (CMC), or polyethylene glycol (PEG) can also be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in solution during preparation or administration. | Poor solubility of this compound in the chosen vehicle. | - Ensure you are using the hydrochloride hydrate form if dissolving in DMSO.- Increase the proportion of the solubilizing agent (e.g., DMSO), but keep it within a tolerable limit for the animal model.- Consider alternative vehicles such as cyclodextrins, which can enhance the solubility of poorly water-soluble drugs.- Warm the solution gently and use sonication to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
| Animal shows signs of distress or irritation at the injection site (for IP administration). | The formulation is too acidic, basic, or contains a high concentration of an irritating solvent (e.g., DMSO). | - Check the pH of the final formulation and adjust it to be as close to physiological pH (~7.4) as possible.- Minimize the concentration of organic solvents like DMSO in the final injection volume.- Ensure the substance is fully dissolved, as precipitated particles can cause irritation.- Administer the injection at room temperature or warmed to body temperature to reduce discomfort. |
| Inconsistent behavioral or physiological responses to this compound administration. | - Inaccurate dosing due to improper technique.- Stress from handling and administration procedure confounding the results.- Variability in drug absorption, especially with oral gavage. | - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., proper restraint, needle placement for IP injection).- Acclimate animals to handling and restraint procedures before the experiment to reduce stress.- For oral gavage, ensure the gavage tube is correctly placed to avoid administration into the lungs. Consider alternative, less stressful oral dosing methods if possible. |
| Observed adverse effects in animals (e.g., excessive sedation, motor impairment). | The administered dose is too high for the specific animal strain, age, or sex. | - Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Start with lower doses and gradually increase to the desired level while closely monitoring the animals.- Review literature for typical dosage ranges of other atypical antipsychotics as a starting point, but with caution. |
Experimental Protocols
Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Solution:
-
Based on its solubility, dissolve this compound hydrochloride hydrate in 100% DMSO to create a stock solution.
-
For the final injection, dilute the stock solution with sterile saline (0.9% NaCl) to the desired concentration. The final DMSO concentration should ideally be below 10% to minimize toxicity.
-
-
Administration Procedure:
-
Restrain the mouse firmly but gently by the scruff of the neck.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution slowly. The maximum recommended injection volume is typically 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Oral Gavage (PO) in Rats
-
Preparation of this compound Suspension:
-
Due to its low water solubility, this compound will likely need to be administered as a suspension for oral gavage if an aqueous vehicle is used.
-
Commonly used vehicles for oral suspensions include 0.5% or 1% methylcellulose or carboxymethyl cellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle to achieve the final desired concentration and volume.
-
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the distance from the rat's mouth to the last rib to estimate the correct length for gavage tube insertion.
-
Insert a flexible gavage tube gently into the esophagus. Do not force the tube.
-
Administer the suspension slowly. The recommended maximum oral gavage volume is typically 10 ml/kg.
-
Remove the tube gently and return the rat to its cage.
-
Observe the animal for any signs of respiratory distress or regurgitation.
-
Quantitative Data Summary
Table 1: General Guidelines for Administration Volumes and Needle Sizes in Rodents
| Species | Route | Maximum Volume | Needle Gauge (for injection) |
| Mouse | Intraperitoneal (IP) | 10 ml/kg | 25-27 G |
| Oral (PO) | 10 ml/kg | N/A | |
| Rat | Intraperitoneal (IP) | 10 ml/kg | 23-25 G |
| Oral (PO) | 10 ml/kg | N/A |
Source: Adapted from general guidelines for substance administration to laboratory animals.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound administration.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Optimizing Clocapramine Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Clocapramine receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is an atypical antipsychotic drug that exhibits antagonist activity at several neurotransmitter receptors.[1][2] Its primary targets include Dopamine D2, Serotonin 5-HT2A, and α1-Adrenergic receptors.[1] It also shows affinity for α2-Adrenergic and Histamine H1 receptors.[3] The affinity for the 5-HT2A receptor is notably greater than for the D2 receptor, which contributes to its atypical profile and a lower likelihood of inducing extrapyramidal symptoms compared to typical antipsychotics.[1]
Q2: What are the common sources of variability in receptor binding assays?
Variability in receptor binding assays can arise from several factors, including the integrity of the radioligand, the quality of the receptor preparation, and suboptimal assay conditions. High non-specific binding (NSB) is a frequent issue, where the radioligand binds to components other than the target receptor, such as lipids, proteins, and the filter apparatus itself. Other common problems include low specific binding, poor reproducibility between experiments, and inconsistencies in reagent preparation.
Q3: How can I minimize non-specific binding in my assays?
Minimizing non-specific binding is critical for accurate results. Strategies include optimizing the concentration of the radioligand, reducing the amount of membrane protein used in the assay, and modifying the assay buffer with agents like bovine serum albumin (BSA) to reduce non-specific interactions. Additionally, pre-soaking filters in a blocking buffer and ensuring thorough washing steps with ice-cold buffer can significantly reduce NSB.
Troubleshooting Guides
High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, NSB should constitute less than 50% of the total binding at the highest radioligand concentration used.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | Use a lower concentration of radioligand, ideally at or below the Kd value. | Reduces binding to low-affinity, non-specific sites. |
| Check the purity of the radioligand; ensure radiochemical purity is >90%. | Impurities can contribute to high NSB. | |
| Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher NSB. | May necessitate changes in buffer composition. | |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range is 100-500 µg of membrane protein per assay. | Decreases the number of non-specific sites available for binding. |
| Ensure proper homogenization and washing of membranes to remove endogenous ligands. | Reduces interference from substances that can bind non-specifically. | |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB. | Balances reaching equilibrium for specific binding while minimizing NSB. |
| Modify the assay buffer with agents like 0.1-1% BSA or non-ionic detergents (e.g., 0.01% Tween-20). | Blocks non-specific sites on membranes and labware. | |
| Pre-soak filters in 0.5% polyethyleneimine (PEI) for 2 hours. | Reduces radioligand binding to the filter material. |
Low Specific Binding
Low specific binding can make it difficult to obtain a reliable signal and accurately determine binding parameters.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Receptor Inactivity/Low Density | Confirm the presence and activity of the receptor in your preparation. | Ensures the target is viable for the assay. |
| Increase the amount of membrane protein if specific binding is low but NSB is also low. | Increases the total number of specific binding sites. | |
| Use fresh membrane preparations and store them properly at -80°C. | Prevents receptor degradation. | |
| Radioligand Issues | Use a radioligand with a higher specific activity. | Increases the signal-to-noise ratio. |
| Ensure proper storage of the radioligand to prevent degradation. | Maintains the integrity and binding affinity of the radioligand. | |
| Assay Conditions | Ensure incubation time is sufficient to reach equilibrium, which may require longer times for lower radioligand concentrations. | Allows for maximal specific binding to occur. |
| Check the composition of the assay buffer for ions that may inhibit binding. | Ensures an optimal environment for receptor-ligand interaction. |
Inconsistent Results Between Experiments
Poor reproducibility can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Variability | Prepare and aliquot reagents in large batches to minimize batch-to-batch differences. | Ensures consistency across multiple experiments. |
| Use a consistent source and lot of all reagents, including buffers and radioligands. | Reduces variability introduced by reagent differences. | |
| Procedural Inconsistencies | Standardize all experimental procedures, including incubation times, temperatures, and washing steps. | Minimizes operator-induced variability. |
| Ensure all personnel are adequately trained on the assay protocol. | Promotes consistent execution of the experiment. | |
| Equipment Malfunction | Regularly calibrate and maintain all equipment, such as pipettes and scintillation counters. | Ensures accurate and reliable measurements. |
Experimental Protocols
General Radioligand Binding Assay Workflow
Figure 1. General workflow for a radioligand receptor binding assay.
Detailed Methodologies
1. Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)
-
Receptor Source: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (Kd ≈ 0.057 nM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Procedure:
-
Prepare crude membranes from HEK293-rD2 cells.
-
In a 96-well plate, add assay buffer, increasing concentrations of this compound (or vehicle for total binding), and 10 µM Haloperidol for non-specific binding.
-
Add a fixed concentration of [³H]-Spiperone (typically at its Kd value).
-
Initiate the reaction by adding the cell membrane preparation (e.g., 10 µg of protein).
-
Incubate the plate at 30°C for 1 hour to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
2. Serotonin 5-HT2A Receptor Binding Assay ([³H]-Ketanserin)
-
Receptor Source: Rat frontal cortex membrane homogenates.
-
Radioligand: [³H]-Ketanserin (Kd ≈ 2.0 nM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare membrane homogenates from rat frontal cortex.
-
Use 96-well filter plates (e.g., Millipore MAFB) pre-soaked in 0.5% PEI for 2 hours to reduce non-specific binding.
-
To each well, add assay buffer, varying concentrations of this compound, and 10 µM ritanserin to determine non-specific binding.
-
Add [³H]-Ketanserin at a concentration at or below the Kd.
-
Add membrane protein (e.g., 70 µ g/well ).
-
Incubate for 90 minutes.
-
Aspirate the plate and wash the filters with ice-cold buffer.
-
Dry the plates at 50°C for 2 hours before adding scintillation cocktail and counting.
-
3. Alpha-1 Adrenergic Receptor Binding Assay ([³H]-Prazosin)
-
Receptor Source: Rat brain membranes.
-
Radioligand: [³H]-Prazosin (Kd ≈ 156 pM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
Procedure:
-
Prepare membrane homogenates from rat brain.
-
Set up assay tubes with buffer, varying concentrations of this compound, and 10 µM phentolamine to define non-specific binding.
-
Add [³H]-Prazosin to each tube.
-
Add the membrane suspension to initiate the binding reaction.
-
Incubate at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold buffer.
-
Determine the amount of bound radioactivity by liquid scintillation spectrometry.
-
4. Histamine H1 Receptor Binding Assay ([³H]-Pyrilamine/Mepyramine)
-
Receptor Source: Guinea pig brain homogenate.
-
Radioligand: [³H]-Pyrilamine (also known as Mepyramine).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Procedure:
-
Prepare a membrane homogenate from guinea pig brain.
-
In assay tubes, add buffer, varying concentrations of this compound, and 10 µM mianserin for non-specific binding determination.
-
Add [³H]-Pyrilamine to the tubes.
-
Add the membrane preparation to start the reaction.
-
Incubate at 25°C for 4 hours.
-
Separate bound and free radioligand by rapid filtration over GF/C filters coated with 0.5% PEI.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Measure radioactivity using a scintillation counter.
-
Signaling Pathways
Below are simplified diagrams of the primary signaling pathways for each of this compound's main receptor targets.
Figure 2. Dopamine D2 receptor signaling pathway.
Figure 3. Serotonin 5-HT2A receptor signaling pathway.
Figure 4. α1-Adrenergic receptor signaling pathway.
Figure 5. Histamine H1 receptor signaling pathway.
References
Technical Support Center: Enhancing Chromatographic Resolution of Clocapramine and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of clocapramine and its metabolites in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing this compound and its metabolites?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of this compound and its metabolites. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly crucial for complex biological matrices.
Q2: Which type of HPLC column is best suited for separating this compound and its metabolites?
A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the separation of tricyclic antidepressants like this compound.[1] Endcapped columns are often preferred to minimize peak tailing caused by the interaction of basic analytes with residual silanol groups on the silica support. For separating enantiomers of this compound or its chiral metabolites, a chiral stationary phase, such as one based on β-cyclodextrin, would be necessary.[2]
Q3: How does mobile phase pH affect the resolution of this compound?
A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like this compound.[3] Since this compound is a basic compound, adjusting the mobile phase to an acidic pH (typically between 3 and 5) will ensure that it is in a protonated, ionized form. This can lead to better peak shapes and improved retention on reversed-phase columns. It is recommended to use a buffer to maintain a stable pH throughout the analysis.
Q4: What are common sample preparation techniques for plasma samples containing this compound?
A4: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). LLE and SPE are generally preferred as they provide a cleaner extract compared to PPT, which can be crucial for preventing matrix effects in LC-MS/MS analysis and extending column lifetime.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and its metabolites.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Use an end-capped column. Lower the mobile phase pH to protonate silanol groups.[4] Add a competing base, like triethylamine (TEA), to the mobile phase (for HPLC-UV, as TEA can cause ion suppression in MS). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Poor Peak Shape (Fronting) | Sample solvent is too strong. | Dilute the sample in the initial mobile phase. |
| High concentration of the analyte. | Dilute the sample. | |
| Poor Resolution Between this compound and Metabolites | Suboptimal mobile phase composition. | Optimize the organic solvent-to-aqueous buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Inappropriate mobile phase pH. | Adjust the pH to alter the ionization state and retention of the analytes. Experiment with a pH range of 3-5. | |
| Isocratic elution is insufficient. | Implement a gradient elution program, starting with a lower percentage of organic solvent and gradually increasing it. | |
| Inadequate column chemistry. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different brand to exploit alternative selectivities. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. | |
| Low Sensitivity | Inefficient sample extraction. | Optimize the extraction procedure to improve recovery. |
| Non-optimal detector settings (UV). | Analyze the UV spectrum of this compound to determine the wavelength of maximum absorbance. | |
| Ion suppression (MS). | Modify the mobile phase to remove or reduce ion-suppressing agents (e.g., TEA). Improve sample cleanup to remove matrix components. |
Experimental Protocols
HPLC-UV Method for this compound and Metabolites
This protocol provides a general starting point for method development. Optimization will be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH 3.5
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
LC-MS/MS Method for this compound and Metabolites in Plasma
This protocol is designed for high sensitivity and selectivity in a biological matrix.
-
Sample Preparation (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma pre-treated with an acid.
-
Wash the cartridge with an acidic buffer and then methanol.
-
Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 or C8 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: Optimized based on the specific metabolites, but a typical starting point would be a 5-minute gradient from 10% to 90% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing pure standards of this compound and its metabolites.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Tricyclic Antidepressants
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (LC-MS/MS) |
| Column | C18 | RP-C18 | C18 or C8 |
| Mobile Phase A | 50mM Phosphate Buffer, pH 3.5 | 0.05 M Ammonium Acetate, pH 5.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient | Isocratic (55:45 A:B) | Gradient |
| Flow Rate | Not Specified | 0.5 mL/min | 0.4 mL/min |
| Detection | UV | UV (230 nm) | MS/MS |
Visualizations
Caption: A typical experimental workflow for the chromatographic analysis of this compound.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. Optimised procedures for the reversed-phase liquid chromatographic analysis of formulations containing tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Receptor Binding Profiles of Clocapramine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two antipsychotic agents, Clocapramine and Olanzapine. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with various neurotransmitter receptors. While quantitative data for Olanzapine is widely available, specific binding affinity (Ki) values for this compound are not extensively reported in publicly accessible literature. Therefore, this comparison utilizes quantitative data for Olanzapine and qualitative descriptions for this compound based on available scientific information.
Receptor Binding Affinity Profile
The following table summarizes the receptor binding affinities of this compound and Olanzapine. The affinity of a drug for a receptor is inversely related to its Ki value; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | ||
| D₁ | Moderate | 31[1] |
| D₂ | High | 11[1][2] |
| D₃ | Moderate | 24[1] |
| D₄ | Moderate | 9.1[1] |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Low to Moderate | 123 |
| 5-HT₂ₐ | Very High | 4 |
| 5-HT₂c | Moderate to High | 11 |
| 5-HT₃ | Low | 57 |
| 5-HT₆ | Low | 10 |
| Adrenergic Receptors | ||
| α₁ | High | 19 |
| α₂ | High | 230 |
| Muscarinic Receptors | ||
| M₁ | Low | 1.9 |
| M₂ | Low | 18 |
| M₃ | Low | 25 |
| M₄ | Low | 10 |
| M₅ | Low | 6 |
| Histamine Receptors | ||
| H₁ | Moderate to High | 7 |
| Sigma Receptors | ||
| σ₁ | Moderate | 38 |
Note: The qualitative affinity descriptors for this compound are based on published pharmacological studies. Specific Ki values are not consistently available in the literature.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This experimental technique is a cornerstone of pharmacology for quantifying the interaction between a drug and its target receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Olanzapine) for a specific neurotransmitter receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Materials:
-
Receptor Source: Homogenates of tissues or cells expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., this compound or Olanzapine).
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation of Receptor Membranes: The tissue or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor membranes in the assay buffer. The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To better understand the methodologies and the biological implications of receptor binding, the following diagrams are provided.
References
A Head-to-Head Clinical Trial: Clocapramine Versus Sulpiride in the Management of Chronic Schizophrenia
In the landscape of antipsychotic pharmacotherapy, the comparative efficacy and safety of different agents are of paramount importance for clinicians and researchers. This guide provides a detailed comparison of clocapramine and sulpiride, based on a head-to-head, single-blind clinical trial conducted in hospitalized patients with chronic schizophrenia. The study meticulously evaluated the therapeutic effects, safety profiles, and side effects of these two compounds over an 8-week period.
Executive Summary
A clinical investigation involving 52 patients with chronic schizophrenia revealed that while both this compound and sulpiride are effective in managing psychotic symptoms, this compound demonstrated a more pronounced effect on certain negative and positive symptoms.[1] Specifically, this compound showed superiority in improving motor retardation, delusions, hallucinations, disturbances of self-consciousness, social isolation, and engagement in recreational or work activities.[1] However, the overall global improvement rating between the two drugs was not statistically significant.[1] Notably, side effects were more common with this compound, whereas sulpiride was associated with a higher incidence of abnormal laboratory test results.[1]
Comparative Data Overview
The following tables summarize the key quantitative findings from the clinical trial, providing a clear comparison of the performance of this compound and sulpiride.
Table 1: Patient Demographics and Study Parameters
| Parameter | Value |
| Number of Patients | 52 |
| Diagnosis | Chronic Schizophrenia |
| Study Design | Single-Blind, Head-to-Head |
| Treatment Duration | 8 weeks |
| Setting | Hospitalized |
Table 2: Therapeutic Efficacy
| Outcome Measure | This compound | Sulpiride | Key Findings |
| Final Global Improvement Rating | Superior (not statistically significant) | - | No statistically significant difference between the two drugs.[1] |
| Total Psychiatric Rating Scales (PRS) Score | Significantly lower at end of treatment | Higher at end of treatment | Both drugs showed a progressive decline in total PRS scores over the 8-week period. |
| Improvement in Specific Psychotic Symptoms | Superior | - | This compound was more effective for motor retardation, delusion, hallucination, disturbance of self-consciousness, social isolation or withdrawal, and recreation or work. |
Table 3: Safety and Tolerability
| Parameter | This compound | Sulpiride | Key Findings |
| Frequency of Side-effects | More frequent | Less frequent | Side effects were observed more often in the this compound group. |
| Abnormal Laboratory-test Results | Less frequent | More frequent | Abnormal laboratory findings were more common in the sulpiride group. |
| Treatment Discontinuation due to Adverse Events | None | None | No patients in either group discontinued the trial due to the severity of side-effects or abnormal lab results. |
Experimental Protocols
The clinical trial was designed to rigorously assess the therapeutic profiles of this compound and sulpiride.
Study Design: A single-blind, comparative study was conducted over an 8-week period.
Patient Population: The study enrolled 52 hospitalized adult patients of both genders diagnosed with chronic schizophrenia.
Drug Administration: The specific dosage regimens for this compound and sulpiride were not detailed in the available literature.
Efficacy Assessment: The therapeutic effects of the medications were evaluated using Psychiatric Rating Scales (PRS). The specific scale used was likely the Brief Psychiatric Rating Scale (BPRS), a widely used tool to measure psychiatric symptoms. The BPRS assesses various symptom constructs, including anxiety, emotional withdrawal, conceptual disorganization, guilt, tension, mannerisms, grandiosity, depressive mood, hostility, suspiciousness, hallucinatory behavior, motor retardation, uncooperativeness, unusual thought content, and blunted affect. Ratings for each item typically range from 1 (not present) to 7 (extremely severe).
Safety Assessment: The safety and tolerability of the drugs were monitored through the recording of side effects and the results of laboratory tests throughout the study period.
Mechanism of Action and Signaling Pathways
The differing clinical profiles of this compound and sulpiride can be attributed to their distinct mechanisms of action at the molecular level.
This compound is an atypical antipsychotic that acts as an antagonist at multiple receptor sites. Its therapeutic effects are believed to be mediated through the blockade of dopamine D2, serotonin 5-HT2A, and both α1- and α2-adrenergic receptors. The antagonism of both dopamine and serotonin receptors is a hallmark of many atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia.
Sulpiride is a selective dopamine receptor antagonist with a higher affinity for D2 and D3 receptors. Its mechanism of action is primarily centered on the blockade of these dopamine receptors in the brain. At lower doses, sulpiride may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which might contribute to its effects on negative symptoms and mood. At higher doses, it predominantly blocks postsynaptic D2 receptors, which is the basis for its antipsychotic effect on positive symptoms. Sulpiride has minimal interaction with other neurotransmitter systems, which may account for its different side-effect profile compared to broader-spectrum antipsychotics.
Visualizing the Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-receptor blockade mechanism.
Caption: Sulpiride's selective dopamine receptor antagonism.
Caption: Workflow of the head-to-head clinical trial.
References
In Vitro Metabolic Stability: A Comparative Analysis of Clocapramine and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of clocapramine and other commonly prescribed atypical antipsychotics, namely olanzapine, risperidone, and quetiapine. Understanding the metabolic stability of a drug candidate is a critical component in early drug development, as it significantly influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This document summarizes available data on the metabolic pathways and provides a standardized experimental protocol for assessing in vitro metabolic stability.
Executive Summary
In contrast, more extensive data is available for the atypical antipsychotics olanzapine, risperidone, and quetiapine. These compounds exhibit varied metabolic profiles, with different primary metabolizing CYP enzymes and rates of metabolic clearance. This guide presents a qualitative comparison based on metabolic pathways and available quantitative data for the comparator drugs to offer a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
Comparative Metabolic Pathways
This compound: As a member of the iminodibenzyl class, this compound's metabolism is anticipated to involve hydroxylation and N-demethylation, catalyzed by various CYP isoforms. Studies on the structurally similar compound carpipramine have shown that metabolic pathways include hydroxylation of the iminodibenzyl ring and modifications of the side chain.[3]
Olanzapine: The metabolism of olanzapine is complex, involving multiple pathways. The main routes are direct N-glucuronidation via UGT1A4 and oxidation mediated by CYP1A2, with minor contributions from CYP2D6.[4][5] The formation of its major oxidative metabolites includes 7-hydroxy-olanzapine and N-desmethyl-olanzapine.
Risperidone: Risperidone is primarily metabolized by CYP2D6 through hydroxylation to its major active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations. CYP3A4 plays a minor role in the metabolism of risperidone.
Quetiapine: Quetiapine is extensively metabolized in the liver, primarily by CYP3A4, to its main active metabolite, N-desalkylquetiapine, and an inactive sulfoxide metabolite. CYP2D6 has a minor role in its metabolism. The intrinsic clearance of N-desalkylquetiapine is notably higher when mediated by CYP2D6 compared to CYP3A4.
Quantitative Data on Metabolic Stability
The following table summarizes the available quantitative data for the in vitro metabolic stability of the comparator atypical antipsychotics in human liver microsomes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Drug | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes | Reference |
| This compound | Data not available | Data not available | Expected: CYPs | - |
| Olanzapine | Data not available | Data not available (Km and Vmax reported) | UGT1A4, CYP1A2, CYP2C8, FMO3 | |
| Risperidone | Data not available (in vivo t½ reported to be 3-20h) | Data not available | CYP2D6, CYP3A4 | |
| Quetiapine | Data not available (in vivo t½ ~7h) | Data not available (Km reported to be 18 µM) | CYP3A4, CYP2D6 |
Note: The absence of quantitative data for this compound highlights a significant gap in the publicly available literature.
Experimental Protocols
A standardized protocol for assessing the in vitro metabolic stability of a compound using human liver microsomes is detailed below. This protocol is a composite of methodologies reported in the literature and serves as a general guideline.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for analytical quantification
-
Control compounds (high and low clearance)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution with phosphate buffer to the desired final concentration (typically 1 µM). The final organic solvent concentration in the incubation mixture should be less than 1%.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM and test compound mixture.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations
Figure 1: Experimental workflow for in vitro metabolic stability assay.
Figure 2: Simplified metabolic pathway for atypical antipsychotics.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
A Comparative Guide to the Cross-Reactivity of Clocapramine with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Clocapramine, an atypical antipsychotic of the iminostilbene class, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. Understanding its receptor binding profile is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel psychotropic agents. This guide provides a comparative analysis of this compound's cross-reactivity with various neurotransmitter receptors, supported by available experimental data.
Receptor Binding Affinity Profile
This compound is a multi-receptor antagonist with varying affinities for dopamine, serotonin, adrenergic, and to a lesser extent, histamine and muscarinic receptors.[1][2] Its "atypical" antipsychotic properties are attributed to its potent antagonism of the serotonin 5-HT2A receptor, coupled with a lower affinity for the dopamine D2 receptor compared to typical antipsychotics.[2] This differential binding is believed to contribute to a reduced risk of extrapyramidal side effects.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) | Olanzapine Ki (nM) | Haloperidol Ki (nM) | Risperidone Ki (nM) | Quetiapine Ki (nM) |
| Dopamine | ||||||
| D1 | - | 270[3] | - | - | - | - |
| D2 | Potent Antagonist[4] | 160 | 12.8 | 0.517 - 2.84 | - | - |
| D3 | - | 555 | - | - | - | - |
| D4 | - | 24 | - | - | - | - |
| D5 | - | 454 | - | - | - | - |
| Serotonin | ||||||
| 5-HT1A | - | 120 | 2.1 | - | 47 - 253 | - |
| 5-HT2A | Higher than D2 | 5.4 | - | - | 0.12 - 7.3 | - |
| 5-HT2C | - | 9.4 | - | - | 47 - 253 | - |
| 5-HT6 | - | 4 | - | - | - | - |
| 5-HT7 | - | 6.3 | - | - | - | - |
| Adrenergic | ||||||
| α1 | High Affinity | 1.6 (α1A) | - | - | 0.12 - 7.3 | - |
| α2 | High Affinity | 90 (α2A) | - | - | 0.12 - 7.3 | - |
| Histamine | ||||||
| H1 | - | 1.1 | - | - | 0.12 - 7.3 | - |
| Muscarinic | ||||||
| M1 | - | 6.2 | - | - | >10,000 | - |
Note: A hyphen (-) indicates that specific Ki values for this compound were not found in the searched literature. The provided values for other antipsychotics are for comparative purposes and are sourced from various studies.
Experimental Protocols
The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. Below is a generalized experimental protocol for such an assay.
General Radioligand Binding Assay Protocol
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor).
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
The prepared cell membrane suspension.
-
-
The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The antagonism of these receptors is central to its antipsychotic effect.
-
Dopamine D2 Receptor (D2R) Antagonism: D2Rs are Gαi/o-coupled receptors. Their activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking D2Rs, this compound prevents this inhibition, thereby modulating downstream signaling pathways involved in gene expression and neuronal excitability.
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism: 5-HT2ARs are Gαq/11-coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound's antagonism of 5-HT2ARs blocks this signaling cascade.
-
Adrenergic α1 and α2 Receptor Antagonism: α1-adrenergic receptors are Gαq/11-coupled, and their antagonism by this compound also inhibits the PLC-IP3-DAG pathway. α2-adrenergic receptors are Gαi/o-coupled, and their blockade by this compound disinhibits adenylyl cyclase, leading to increased cAMP levels.
References
A Comparative Guide to Bioanalytical Method Validation for Clocapramine Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of Clocapramine in biological matrices, with a focus on the critical role of internal standards in ensuring method accuracy and reliability. While a stable isotope-labeled (SIL) internal standard is the gold standard for bioanalytical assays, its commercial availability for this compound is limited. Therefore, this guide presents a detailed comparison between the ideal SIL-IS approach and a practical alternative using a structural analog internal standard, Clomipramine.
Internal Standard Selection: The Cornerstone of Accurate Bioanalysis
The choice of an internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.
-
Stable Isotope-Labeled (SIL) Internal Standard (Ideal Method): A SIL-IS, such as Deuterium- or ¹³C-labeled this compound, is the preferred choice. Due to its identical chemical structure and physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to the most accurate and precise quantification.
-
Structural Analog Internal Standard (Alternative Method): In the absence of a commercially available SIL-IS for this compound, a carefully selected structural analog can be a viable alternative. Clomipramine is proposed here as a suitable structural analog due to its shared tricyclic antidepressant core structure and the presence of a chlorine atom, similar to this compound. This similarity is expected to result in comparable extraction efficiency and chromatographic behavior.
Comparative Overview of Bioanalytical Methods
The following table summarizes the key performance parameters of a proposed LC-MS/MS method for this compound using both a hypothetical SIL-IS and the recommended structural analog, Clomipramine.
| Parameter | Method A: SIL-IS (this compound-d4) | Method B: Structural Analog IS (Clomipramine) |
| Internal Standard | This compound-d4 (Hypothetical) | Clomipramine |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | Protein Precipitation or Solid-Phase Extraction |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (% CV) | < 5% | < 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Effectively compensated | Monitored and within acceptable limits |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS analysis of this compound are provided below.
Method A: Bioanalysis of this compound using a SIL-IS (this compound-d4)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound-d4 internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined experimentally)
-
This compound-d4: Precursor ion > Product ion (To be determined experimentally)
-
Method B: Bioanalysis of this compound using a Structural Analog IS (Clomipramine)
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of Clomipramine internal standard working solution (1 µg/mL).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient: 30% B to 85% B over 6 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined experimentally)
-
Clomipramine: m/z 315.1 > 86.1
-
Method Validation Parameters
Any bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical method validation for this compound.
Caption: A generalized workflow for the bioanalytical method of this compound.
Caption: Decision pathway for selecting an internal standard for this compound analysis.
Comparative Efficacy of Clocapramine on Positive and Negative Symptoms: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Clocapramine on positive and negative symptoms of schizophrenia, in relation to other commonly used antipsychotic agents. While direct, extensive quantitative comparisons of this compound with newer atypical antipsychotics are limited in publicly available literature, this document synthesizes the existing data and provides a framework for understanding its relative therapeutic profile.
Introduction to this compound
This compound is an atypical antipsychotic of the iminodibenzyl class, first introduced in Japan for the treatment of schizophrenia.[1] Its pharmacological profile is characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a mechanism shared by many other atypical antipsychotics.[2] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics.[2]
Comparative Efficacy of this compound
Positive Symptoms
Positive symptoms of schizophrenia include hallucinations, delusions, and disorganized thought. Clinical evidence suggests that this compound is effective in managing these symptoms.
-
Qualitative Comparison: In a single-blind study comparing this compound to sulpiride, this compound demonstrated superiority in improving delusions and hallucinations. Another study comparing it to haloperidol found no significant difference in overall efficacy, but suggested this compound might be more effective for thought disturbances.
Negative Symptoms
Negative symptoms, such as affective flattening, alogia (poverty of speech), and avolition (lack of motivation), are notoriously difficult to treat.
-
Qualitative Comparison: The study comparing this compound with sulpiride indicated that this compound had a more favorable effect on negative symptoms, including motor retardation and social withdrawal. The comparison with haloperidol also suggested a tendency for this compound to be superior in alleviating motor retardation and scanty speech.
Quantitative Data on Comparator Antipsychotics
To provide a quantitative benchmark for efficacy on positive and negative symptoms, the following tables summarize data from studies on Olanzapine, Risperidone, and Haloperidol, assessed by the Positive and Negative Syndrome Scale (PANSS).
Table 1: Efficacy of Olanzapine on PANSS Positive and Negative Subscales
| Study/Analysis | Treatment Group | Baseline PANSS Positive (Mean ± SD) | Change from Baseline PANSS Positive (Mean ± SD) | Baseline PANSS Negative (Mean ± SD) | Change from Baseline PANSS Negative (Mean ± SD) |
| Lewis et al. (2006) | Olanzapine | 20.3 ± 5.6 | -6.9 ± 6.3 | 22.8 ± 6.2 | -5.1 ± 6.1 |
Table 2: Efficacy of Risperidone on PANSS Positive and Negative Subscales
| Study/Analysis | Treatment Group | Baseline PANSS Positive (Mean ± SD) | Change from Baseline PANSS Positive (Mean ± SD) | Baseline PANSS Negative (Mean ± SD) | Change from Baseline PANSS Negative (Mean ± SD) |
| Lewis et al. (2006) | Risperidone | 19.9 ± 5.0 | -6.0 ± 6.2 | 22.1 ± 5.6 | -4.1 ± 5.3 |
Table 3: Efficacy of Haloperidol on PANSS Positive and Negative Subscales
| Study/Analysis | Treatment Group | Baseline PANSS Positive (Mean ± SD) | Change from Baseline PANSS Positive (Mean ± SD) | Baseline PANSS Negative (Mean ± SD) | Change from Baseline PANSS Negative (Mean ± SD) |
| Kane et al. (2001) | Haloperidol | 18.2 ± 4.5 | -1.8 ± 5.1 | 21.5 ± 5.8 | -1.2 ± 4.4 |
Note: The data presented above are from different studies and are not from direct head-to-head comparisons in all cases. They should be interpreted with caution and are provided for illustrative purposes.
Experimental Protocols
The following outlines a typical experimental protocol for a randomized, double-blind, active-comparator clinical trial designed to assess the efficacy of an antipsychotic agent on the positive and negative symptoms of schizophrenia.
4.1. Study Design: A multicenter, randomized, double-blind, parallel-group, active-comparator study.
4.2. Participant Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria, confirmed by a structured clinical interview.
-
A minimum baseline score on the PANSS total score (e.g., >70) and specific minimum scores on the positive and/or negative subscales.
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia (defined as failure to respond to at least two different antipsychotics from different chemical classes at an adequate dose and duration).
-
Presence of a primary psychiatric diagnosis other than schizophrenia.
-
Significant unstable medical conditions.
-
Substance use disorder within the last 6 months.
-
Pregnancy or lactation.
-
4.3. Interventions:
-
Investigational Drug: this compound, administered at a flexible dose within a predefined therapeutic range (e.g., 50-150 mg/day).
-
Comparator Drug: A standard-of-care antipsychotic (e.g., Risperidone 2-6 mg/day or Olanzapine 10-20 mg/day).
-
Blinding: All study medications are encapsulated to ensure blinding of patients, investigators, and raters.
4.4. Assessments:
-
Primary Efficacy Endpoint: Change from baseline to a specified endpoint (e.g., Week 12) in the PANSS total score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Response rate (defined as a ≥30% reduction in PANSS total score).
-
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events.
-
Extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale).
-
Laboratory tests (including metabolic parameters).
-
Vital signs and weight.
-
4.5. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using mixed-model repeated measures (MMRM) to analyze the change from baseline in PANSS scores.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for a Clinical Trial
Caption: Typical workflow of an antipsychotic clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Randomized Controlled Trial of Effect of Prescription of Clozapine Versus Other Second-Generation Antipsychotic Drugs in Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, this compound, and mosapramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of antipsychotic treatments for schizophrenia: A systematic review and network meta-analysis of randomized trials in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Clocapramine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the atypical antipsychotic agent, clocapramine, tailored for research, scientific, and drug development professionals.
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
This compound: Hazard Classification
Based on its Safety Data Sheet (SDS) with CAS Number 47739-98-0, this compound is classified as not a hazardous substance or mixture .[1] This classification is pivotal in determining the appropriate disposal pathway. However, as a matter of best practice in a laboratory setting, all chemical waste should be handled with care to minimize environmental impact.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to ensure personal safety.
| PPE Category | Recommendation |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Body Protection | A laboratory coat is required. |
Disposal Procedures for this compound
The following procedures are recommended for the disposal of this compound in a laboratory setting. These guidelines address both small quantities, typical of research environments, and larger, bulk quantities.
Disposal of Small Quantities (Research Scale)
For trace amounts or residues of this compound:
-
Decontamination of Glassware and Surfaces:
-
Wipe surfaces and rinse glassware with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual this compound.
-
Collect the solvent rinse as chemical waste.
-
Wash the glassware with soap and water.
-
-
Disposal of Contaminated Materials:
-
Items such as gloves, weighing papers, and absorbent pads contaminated with this compound should be collected in a designated waste container.
-
This container should be clearly labeled as "Non-hazardous Chemical Waste" and include the name of the compound.
-
Disposal of Unused or Expired this compound (Bulk Quantities)
For larger quantities of this compound that are no longer needed:
-
Primary Disposal Method:
-
Alternative Disposal (if a contractor is not available):
-
Solid Waste: If permissible by local regulations for non-hazardous pharmaceuticals, this compound can be prepared for disposal in the regular trash.[4][5] To do this:
-
Remove the this compound from its original container.
-
Mix the solid this compound with an inert and undesirable substance, such as cat litter or used coffee grounds. This step makes the drug unappealing and less likely to be diverted.
-
Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.
-
Dispose of the sealed container in the municipal solid waste.
-
-
Liquid Solutions: If this compound is in a solution, it should not be poured down the drain unless explicitly permitted by local wastewater treatment authorities. The preferred method is to absorb the liquid onto an inert material (e.g., vermiculite or sand), and then manage the solid material as described above.
-
Important Considerations:
-
Regulatory Compliance: Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations regarding pharmaceutical waste disposal.
-
Environmental Protection: While classified as non-hazardous, it is crucial to prevent the release of any pharmaceutical compound into the environment. Avoid disposing of this compound directly into waterways or soil.
Quantitative Disposal Data
Currently, there is no publicly available quantitative data specifying concentration limits for different disposal methods of this compound. The disposal procedures should be followed as outlined, with an emphasis on minimizing environmental release.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The procedures provided are based on general best practices for the disposal of non-hazardous pharmaceutical compounds in a laboratory setting.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
